(S,R,S)-AHPC-Boc
Descripción
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Propiedades
IUPAC Name |
tert-butyl N-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N4O5S/c1-16-21(37-15-29-16)18-10-8-17(9-11-18)13-28-23(33)20-12-19(32)14-31(20)24(34)22(26(2,3)4)30-25(35)36-27(5,6)7/h8-11,15,19-20,22,32H,12-14H2,1-7H3,(H,28,33)(H,30,35)/t19-,20+,22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNFPFFOAWITLF-RZUBCFFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S,R,S)-AHPC-Boc: A Technical Guide to its Mechanism of Action in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them.[1][2][3] This is achieved by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1] A key component in many successful PROTACs is the E3 ligase ligand, which serves to recruit a specific E3 ubiquitin ligase to the protein of interest (POI). This technical guide provides an in-depth exploration of the mechanism of action of (S,R,S)-AHPC-Boc, a widely used ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase in the design and development of PROTACs.[3][4][5][6][7][8][9]
This compound, also known as VH032-Boc, is a derivative of a potent VHL inhibitor.[3][4][7] The "Boc" (tert-butyloxycarbonyl) protecting group on the amine functionality allows for controlled and specific conjugation to a linker, which is then attached to a ligand for the target protein. This modular design is central to the PROTAC concept.
The PROTAC Mechanism of Action: A Step-by-Step Breakdown
The fundamental role of a PROTAC is to act as a molecular bridge, bringing a target protein and an E3 ubiquitin ligase into close proximity.[2] This induced proximity triggers the ubiquitination and subsequent degradation of the target protein. The mechanism can be broken down into the following key steps:
-
Ternary Complex Formation: The PROTAC molecule, featuring the this compound warhead for VHL and a separate warhead for the POI, facilitates the formation of a ternary complex consisting of the POI, the PROTAC, and the VHL E3 ligase complex. The stability and conformation of this ternary complex are critical determinants of the PROTAC's efficacy.
-
Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase (VHL) catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and proteolytically degrades the target protein into small peptides.
-
PROTAC Recycling: After the degradation of the target protein, the PROTAC molecule is released and can engage with another target protein and E3 ligase, acting catalytically to induce the degradation of multiple protein copies.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the core signaling pathway of a PROTAC utilizing this compound and a typical experimental workflow for its characterization.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC characterization.
Quantitative Data Summary
The following tables summarize key quantitative parameters that are essential for the characterization of a PROTAC incorporating this compound. Researchers should aim to experimentally determine these values for their specific PROTAC-POI system.
Table 1: Binding Affinities
| Interaction | Method | Binding Affinity (Kd) |
| This compound to VHL | Isothermal Titration Calorimetry (ITC) / Surface Plasmon Resonance (SPR) | Reportedly in the nanomolar range for the parent compound VH032 (Kd = 185 ± 7 nM)[10] |
| PROTAC to POI | ITC / SPR / Fluorescence Polarization (FP) | To be determined experimentally |
| PROTAC to VHL | ITC / SPR / FP | To be determined experimentally |
Table 2: Ternary Complex Formation
| Parameter | Method | Value |
| Cooperativity (α) | ITC / SPR | To be determined experimentally |
| Ternary Complex Kd | SPR / TR-FRET | To be determined experimentally |
Table 3: Cellular Degradation Efficiency
| Parameter | Method | Value |
| DC50 (Concentration for 50% degradation) | Western Blot / In-Cell Western / Reporter Assays | To be determined experimentally |
| Dmax (Maximum degradation) | Western Blot / In-Cell Western / Reporter Assays | To be determined experimentally |
Detailed Experimental Protocols
Ternary Complex Formation Assay (TR-FRET)
Objective: To quantify the formation of the ternary complex (POI-PROTAC-VHL) in a homogenous assay format.
Materials:
-
His-tagged POI
-
GST-tagged VHL/ElonginB/ElonginC (VBC) complex
-
Terbium (Tb)-conjugated anti-His antibody
-
BodipyFL (or other suitable fluorophore)-conjugated anti-GST antibody
-
PROTAC stock solution in DMSO
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
In a 384-well plate, add the POI-His, VBC-GST, and the PROTAC dilutions.
-
Incubate for 1 hour at room temperature to allow for complex formation.
-
Add the Tb-anti-His and BodipyFL-anti-GST antibodies.
-
Incubate for another 1-2 hours at room temperature, protected from light.
-
Measure the TR-FRET signal on a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 340 nm, emission at 665 nm for Terbium FRET to BodipyFL, and at 620 nm for Terbium reference).
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against the PROTAC concentration.
In Vitro Ubiquitination Assay
Objective: To determine if the PROTAC can induce the ubiquitination of the POI in a cell-free system.[4]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant VHL/ElonginB/ElonginC (VBC) complex
-
Recombinant POI
-
Ubiquitin
-
ATP
-
PROTAC stock solution in DMSO
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
SDS-PAGE gels and Western blot reagents
-
Anti-POI antibody
-
Anti-ubiquitin antibody
Procedure:
-
Assemble the ubiquitination reaction mixture on ice in the following order: reaction buffer, ATP, E1, E2, ubiquitin, POI, VBC complex, and PROTAC (or DMSO for control).
-
Initiate the reaction by incubating at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Perform a Western blot using the anti-POI antibody to detect higher molecular weight bands corresponding to ubiquitinated POI. An anti-ubiquitin blot can also be performed to confirm ubiquitination.
Cellular Protein Degradation Assay (Western Blot)
Objective: To measure the dose-dependent degradation of the POI in cells treated with the PROTAC and to determine the DC50 and Dmax values.[6]
Materials:
-
Cell line expressing the POI
-
Cell culture medium and supplements
-
PROTAC stock solution in DMSO
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot reagents
-
Primary antibody against the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Perform SDS-PAGE and Western blotting as described in the in vitro ubiquitination assay protocol.
-
Probe the membrane with the primary antibody against the POI and the loading control antibody.
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.
-
Plot the normalized POI levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.
Conclusion
This compound is a valuable chemical tool for the development of VHL-based PROTACs. Its well-defined structure and role as a VHL ligand make it a cornerstone in the design of novel protein degraders. A thorough understanding of its mechanism of action, coupled with rigorous experimental characterization as outlined in this guide, is essential for the successful development of potent and selective PROTAC therapeutics. The provided protocols offer a robust framework for researchers to evaluate their this compound-containing PROTACs and advance the field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
(S,R,S)-AHPC-Boc: A Technical Guide to its Role in Targeted Protein Degradation
(S,R,S)-AHPC-Boc, also known as VH032-Boc, is a pivotal chemical tool in the field of targeted protein degradation (TPD). This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism of action, key quantitative data, and detailed experimental protocols for its application in the development of Proteolysis-Targeting Chimeras (PROTACs).
This compound serves as a protected precursor to a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] In the context of PROTACs, the deprotected form of this molecule acts as the VHL-recruiting moiety. PROTACs are heterobifunctional molecules that bring a target protein and an E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] The (S,R,S)-AHPC core provides the essential structural scaffold for potent interaction with the VHL protein complex.[1][4][5]
Mechanism of Action: Orchestrating Protein Degradation
The primary role of the (S,R,S)-AHPC moiety within a PROTAC is to hijack the cell's natural protein disposal system. The process can be visualized as a three-part system: a ligand for the target protein, a linker, and the VHL ligand derived from this compound. This tripartite assembly forms a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. Polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome, effectively eliminating it from the cell.
Quantitative Data Summary
The effectiveness of a VHL ligand and the resulting PROTAC is determined by several key quantitative parameters, including binding affinity to VHL and the efficiency of target protein degradation. The deprotected active form of this compound, known as VH032, exhibits a strong binding affinity for the VHL E3 ligase.[6] A prominent example of a PROTAC utilizing a derivative of this VHL ligand is MZ1, which targets the BET family of proteins, particularly BRD4.[7]
| Compound/Molecule | Parameter | Value | Method | Reference |
| VH032 | Binding Affinity (Kd) to VHL | 185 nM | Isothermal Titration Calorimetry (ITC) | [6] |
| MZ1 | Binding Affinity (Kd) to VBC complex | 66 nM | Isothermal Titration Calorimetry (ITC) | [4][5] |
| MZ1 | BRD4 Degradation (DC50) in HeLa cells (2h) | ~100 nM | Western Blot | [7] |
| MZ1 | BRD4 Degradation (Dmax) in HeLa cells | >90% | Western Blot | [7] |
VBC complex consists of VHL, Elongin B, and Elongin C.
Experimental Protocols
Detailed methodologies are crucial for the successful design and evaluation of PROTACs incorporating this compound derivatives. The following are key experimental protocols adapted from the literature, particularly from the seminal work by Zengerle et al. on the BRD4-degrading PROTAC MZ1.[8][9]
Isothermal Titration Calorimetry (ITC) for VHL Binding Affinity
Objective: To determine the binding affinity (Kd) of the VHL ligand (e.g., VH032) or a PROTAC to the VHL E3 ligase complex.
Materials:
-
Purified VHL-ElonginB-ElonginC (VBC) complex
-
VHL ligand or PROTAC of interest
-
ITC instrument (e.g., MicroCal ITC200)
-
ITC buffer: 20 mM Bis-Tris, 150 mM NaCl, 2 mM Dithiothreitol (DTT), pH 7.0
Procedure:
-
Prepare a 15 µM solution of the VBC complex in the ITC buffer.
-
Prepare a 150 µM solution of the VHL ligand or PROTAC in the same ITC buffer.
-
Load the VBC complex solution into the sample cell of the ITC instrument.
-
Load the ligand/PROTAC solution into the injection syringe.
-
Set the experiment temperature to 25 °C.
-
Perform an initial injection of 0.4 µL followed by 19 subsequent injections of 2 µL each, with a spacing of 150 seconds between injections.
-
Analyze the resulting data using the instrument's software, fitting to a one-site binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Western Blot for Protein Degradation (DC50 and Dmax Determination)
Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
HeLa cells (or other relevant cell line)
-
PROTAC of interest (e.g., MZ1)
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed HeLa cells in 6-well plates at a density of 500,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation) values.
-
Conclusion
This compound is an indispensable building block in the development of VHL-based PROTACs. Its deprotected derivative provides a high-affinity anchor to the VHL E3 ligase, enabling the targeted degradation of a wide range of proteins. A thorough understanding of its mechanism of action, coupled with robust quantitative analysis and meticulous experimental execution, is paramount for the successful advancement of this promising therapeutic modality. This guide provides a foundational framework for researchers to effectively utilize this compound in their targeted protein degradation research and drug discovery endeavors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
(S,R,S)-AHPC-Boc: A Comprehensive Technical Guide to its VHL E3 Ligase Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of the (S,R,S)-AHPC-Boc ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This compound, also known as VH032-Boc, is a crucial chemical tool in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality. Understanding its interaction with VHL is fundamental for the design and optimization of effective protein degraders. This document details the quantitative binding data, experimental methodologies for its determination, and the relevant biological pathways.
Quantitative Binding Affinity Data
The binding affinity of this compound for the VHL protein complex has been determined using various biophysical assays. The following table summarizes the key quantitative data available in the scientific literature.
| Ligand | Assay Method | Protein Complex | Affinity Metric | Value | Reference |
| This compound (BOC-VH032) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | GST-VCB | IC50 | 170 nM | [1] |
Note: VCB refers to the VHL-ElonginC-ElonginB complex. GST (Glutathione S-transferase) is a tag used for protein purification and detection.
VHL E3 Ligase Signaling Pathway
The von Hippel-Lindau E3 ubiquitin ligase is a key component of the cellular oxygen sensing pathway. Under normoxic conditions, the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) is hydroxylated by prolyl hydroxylases (PHDs). This modification allows it to be recognized by the VHL E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. PROTACs utilizing VHL ligands like this compound hijack this natural process to target specific proteins of interest for degradation.
VHL E3 Ligase Signaling and PROTAC Action
Experimental Protocols for Binding Affinity Determination
The determination of binding affinity for small molecule ligands to their protein targets is a critical step in drug discovery. Several biophysical techniques are commonly employed to quantify these interactions. Below are overviews of the methodologies applicable to studying the binding of this compound to the VHL E3 ligase complex.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, homogeneous assay format suitable for high-throughput screening. It measures the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity.
Experimental Workflow:
TR-FRET Experimental Workflow
Methodology:
-
Reagents:
-
Purified VHL-ElonginC-ElonginB (VCB) complex, often with an affinity tag like GST.
-
A fluorescently labeled VHL ligand (tracer) that binds to the same site as this compound. For example, a BODIPY-labeled version of a VHL ligand.[1]
-
A time-resolved fluorescence donor, such as a terbium-labeled anti-GST antibody, that binds to the tagged VCB complex.[1]
-
This compound as the unlabeled competitor.
-
Assay buffer.
-
-
Procedure:
-
A fixed concentration of the VCB complex and the donor antibody are incubated together.
-
A fixed concentration of the fluorescent tracer is added.
-
Serial dilutions of this compound are added to the wells of a microplate.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The plate is read on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
The ratio of acceptor to donor emission is calculated.
-
The data is plotted as the FRET ratio versus the logarithm of the competitor concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the fluorescent tracer.
-
Fluorescence Polarization (FP) Assay
Fluorescence Polarization is another homogeneous binding assay that measures the change in the rotational speed of a fluorescent molecule upon binding to a larger protein.
Methodology:
-
Reagents:
-
Purified VCB complex.
-
A fluorescently labeled VHL ligand (tracer).
-
This compound as the unlabeled competitor.
-
Assay buffer.
-
-
Procedure:
-
A fixed concentration of the VCB complex and the fluorescent tracer are mixed in the wells of a microplate.
-
Serial dilutions of this compound are added.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The fluorescence polarization is measured using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
The change in fluorescence polarization is plotted against the logarithm of the competitor concentration.
-
An IC50 value is determined by fitting the data to a competitive binding model.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.
Methodology:
-
Reagents:
-
Highly purified and concentrated VCB complex.
-
This compound dissolved in the same buffer as the protein.
-
Dialysis buffer.
-
-
Procedure:
-
The VCB complex is placed in the sample cell of the calorimeter.
-
This compound is loaded into the injection syringe.
-
A series of small injections of the ligand are made into the protein solution.
-
The heat released or absorbed after each injection is measured.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of ligand to protein.
-
The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters of the interaction.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetics of the interaction.
Methodology:
-
Reagents:
-
Purified VCB complex.
-
This compound.
-
SPR sensor chip.
-
Running buffer.
-
-
Procedure:
-
The VCB complex is immobilized on the surface of the sensor chip.
-
A continuous flow of running buffer is passed over the chip surface to establish a stable baseline.
-
Different concentrations of this compound are injected over the surface.
-
The binding (association) and subsequent unbinding (dissociation) are monitored in real-time.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to kinetic models to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Conclusion
This compound is a well-characterized ligand for the VHL E3 ligase, with a nanomolar binding affinity. The experimental protocols outlined in this guide provide robust methods for quantifying this interaction, which is a critical parameter in the development of VHL-based PROTACs. A thorough understanding of the binding kinetics and thermodynamics, coupled with the biological context of the VHL signaling pathway, is essential for the rational design of next-generation protein degraders.
References
An In-depth Technical Guide to the Synthesis and Chemical Properties of (S,R,S)-AHPC-Boc
(S,R,S)-AHPC-Boc , also known as VH032-Boc , is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). As a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand, it serves as a cornerstone in the design of novel therapeutics aimed at targeted protein degradation. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and its role in PROTAC technology, tailored for researchers, scientists, and professionals in drug development.
Chemical Properties and Data
This compound is a white to off-white solid. Below is a summary of its key chemical and physical properties.
| Property | Value |
| IUPAC Name | tert-butyl ((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate |
| Synonyms | This compound, VH032-Boc |
| CAS Number | 1448189-98-7 |
| Molecular Formula | C₂₇H₃₈N₄O₅S |
| Molecular Weight | 530.68 g/mol |
| Purity | Typically ≥95%, with common purities of 96.36% and higher reported by commercial suppliers.[1] |
| Solubility | Soluble in DMSO (≥100 mg/mL), and various solvent systems for in vivo studies.[2] |
| Storage Conditions | Store at -20°C under a nitrogen atmosphere for long-term stability.[1] |
Table 1: Physicochemical Properties of this compound
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically involves the initial synthesis of its precursor, (S,R,S)-AHPC (also known as VH032 amine), followed by the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group. The overall synthetic strategy can be either linear or convergent.
A convergent approach is often favored for its efficiency. This involves the separate synthesis of key intermediates which are then coupled to form the final product. A representative synthetic scheme is outlined below:
Figure 1: A simplified diagram illustrating a convergent synthetic approach for this compound.
Experimental Protocols
The following are detailed experimental protocols for key steps in the synthesis of (S,R,S)-AHPC and its subsequent conversion to this compound, based on reported literature procedures.
Protocol 1: Synthesis of (S,R,S)-AHPC (VH032 Amine)
This protocol is adapted from a multi-gram scale synthesis and focuses on the key coupling steps.
Materials:
-
(4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride
-
(2S,4R)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride
-
(S)-2-Amino-3,3-dimethylbutanoic acid
-
Coupling agents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA, triethylamine)
-
Solvents (e.g., DMF, DCM)
-
Protecting group reagents (e.g., Boc anhydride)
-
Deprotection reagents (e.g., HCl in dioxane)
Procedure:
-
Coupling of the Pyrrolidine (B122466) and Benzylamine Moieties:
-
To a solution of (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid and (4-(4-methylthiazol-5-yl)phenyl)methanamine in DMF, add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).
-
Work up the reaction mixture by extraction and purify the product by column chromatography to yield (2S,4R)-tert-butyl 4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidine-1-carboxylate.
-
-
Deprotection of the Pyrrolidine Nitrogen:
-
Treat the product from the previous step with a solution of HCl in dioxane or another suitable acidic condition to remove the Boc protecting group.
-
Isolate the hydrochloride salt of (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide.
-
-
Coupling with the Tert-Leucine Moiety:
-
Couple the deprotected pyrrolidine intermediate with (S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acid using a similar coupling procedure as in step 1.
-
Purify the resulting product, which is this compound.
-
-
Final Deprotection to Yield (S,R,S)-AHPC (VH032 Amine):
-
Remove the final Boc group under acidic conditions (e.g., HCl in dioxane) to yield the hydrochloride salt of (S,R,S)-AHPC.
-
Protocol 2: Boc Protection of (S,R,S)-AHPC to yield this compound
This is a standard procedure for the protection of a primary amine.
Materials:
-
(S,R,S)-AHPC (VH032 amine)
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
A suitable base (e.g., triethylamine (B128534) or DIPEA)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or THF)
Procedure:
-
Dissolve (S,R,S)-AHPC in the anhydrous solvent.
-
Add the base to the solution.
-
Slowly add a solution of Boc₂O in the same solvent.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain pure this compound.
Role in PROTAC Technology: The VHL-Mediated Degradation Pathway
This compound, after deprotection of the Boc group, is a key component of many PROTACs. The resulting (S,R,S)-AHPC moiety serves as the ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
PROTACs are heterobifunctional molecules that consist of three main components: a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase (in this case, (S,R,S)-AHPC), and a linker that connects the two ligands.
The mechanism of action for a PROTAC utilizing (S,R,S)-AHPC is as follows:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and the VHL E3 ligase, bringing them into close proximity to form a ternary complex.
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
-
Recycling: The PROTAC molecule is released and can participate in another cycle of protein degradation.
Figure 2: The mechanism of action for a PROTAC utilizing (S,R,S)-AHPC to induce targeted protein degradation via the VHL E3 ligase pathway.
Conclusion
This compound is a vital research tool and a fundamental component in the rapidly advancing field of targeted protein degradation. Its stereospecific design allows for high-affinity binding to the VHL E3 ligase, enabling the development of potent and selective PROTACs. A thorough understanding of its synthesis and chemical properties is essential for researchers aiming to design and create the next generation of protein-degrading therapeutics. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for the scientific community engaged in this exciting area of drug discovery.
References
The Emergence of VH032-Boc: A Technical Guide to a Key VHL Ligand for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted protein degradation (TPD) has been revolutionized by the development of bifunctional molecules, most notably proteolysis-targeting chimeras (PROTACs). These molecules co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. A critical component of any PROTAC is its E3 ligase-recruiting ligand. Among the most widely utilized E3 ligases is the von Hippel-Lindau (VHL) tumor suppressor. This technical guide provides an in-depth overview of the discovery, development, and application of VH032-Boc, a cornerstone building block for the creation of VHL-recruiting PROTACs. VH032-Boc is the Boc-protected derivative of VH032, a potent and selective small molecule ligand for VHL. The Boc (tert-butyloxycarbonyl) protecting group facilitates its use as a key intermediate in the modular synthesis of PROTACs.[1][2][3]
Discovery and Development of VH032
The development of VH032 was a landmark achievement in the quest for potent, cell-permeable, small-molecule ligands for VHL. Early efforts in this area were guided by the crystal structure of VHL in complex with the hypoxia-inducible factor 1α (HIF-1α) peptide, which revealed the key interactions necessary for binding.[2] The design of VH032 was the culmination of a structure-guided optimization process aimed at mimicking these natural interactions.
The core of VH032 is a hydroxyproline (B1673980) (Hyp) mimetic, which recapitulates the critical hydrogen bonding network observed in the VHL:HIF-1α interface. Structure-activity relationship (SAR) studies led to the identification of key functional groups that enhance binding affinity and cellular activity. Notably, the introduction of a tert-leucine moiety and a 4-methylthiazole-phenyl group proved crucial for achieving high potency.[2][4] The final optimized molecule, VH032, demonstrated a significant improvement in binding affinity over earlier-generation inhibitors.[2]
The addition of the Boc protecting group to the terminal amine of the VH032 precursor, (S,R,S)-AHPC, created VH032-Boc, also known as (S,R,S)-AHPC-Boc. This modification provides a stable, readily functionalizable handle for the attachment of linkers and, subsequently, target-binding ligands in the synthesis of PROTACs.[3]
Quantitative Data
The binding affinity and inhibitory activity of VH032 and its derivatives have been characterized using various biophysical and biochemical assays. The data presented below is a compilation from multiple studies and highlights the potency of these compounds.
| Compound | Assay | Parameter | Value | Reference(s) |
| VH032 | Isothermal Titration Calorimetry (ITC) | Kd | 185 nM | [1][2] |
| VH032 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Ki | 33.4 nM | [5][6] |
| VH032 | Fluorescence Polarization (FP) | Ki | 142.1 nM | [5] |
| BOC-VH032 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50 | 4.9 µM | [5][6] |
| BOC-VH032 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Ki | 2.1 µM | [5][6] |
| BOC-VH032 | Fluorescence Polarization (FP) | IC50 | 16.3 µM | [5] |
| BOC-VH032 | Fluorescence Polarization (FP) | Ki | 8.0 µM | [5] |
| VH298 (a potent VH032 analog) | Isothermal Titration Calorimetry (ITC) | Kd | 80-90 nM | [7] |
| VH101 (a potent VH032 analog) | Isothermal Titration Calorimetry (ITC) | Kd | 44 nM | [2][4] |
| ARD-266 (a VH032-based PROTAC) | Cellular Degradation | DC50 | 0.2-1 nM | [7] |
| A VHL-based KRAS PROTAC | Cellular Degradation | DC50 | 0.1 µM | [8] |
| HDAC PROTAC (compound 22) | Cellular Degradation | DC50 (HDAC3) | 0.44 µM | [9] |
| HDAC PROTAC (compound 22) | Cellular Degradation | Dmax (HDAC3) | 77% | [9] |
Experimental Protocols
Synthesis of this compound (VH032-Boc)
The synthesis of VH032-Boc is typically achieved through the coupling of a Boc-protected tert-leucine to the amine of (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide ((S,R,S)-AHPC or VH032 amine). The following is a generalized protocol based on reported synthetic routes for VH032 and its precursors.
Step 1: Synthesis of (S,R,S)-AHPC (VH032 amine) The synthesis of the VH032 amine core can be accomplished through a multi-step process involving the coupling of (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylic acid with 4-(4-methylthiazol-5-yl)benzylamine, followed by deprotection of the Boc group.
Step 2: Boc-protection of tert-Leucine (S)-2-amino-3,3-dimethylbutanoic acid (tert-leucine) is reacted with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a suitable base (e.g., sodium bicarbonate) in a solvent mixture such as dioxane/water to yield Boc-L-tert-leucine.
Step 3: Coupling of Boc-L-tert-Leucine and (S,R,S)-AHPC To a solution of (S,R,S)-AHPC in a suitable solvent such as dimethylformamide (DMF), Boc-L-tert-leucine is added, followed by a peptide coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA). The reaction mixture is stirred at room temperature until completion.
Step 4: Work-up and Purification The reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with aqueous acid, aqueous base, and brine. The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford pure this compound (VH032-Boc).
Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET) Assay for VHL Ligand Binding
This assay measures the binding of ligands to the VHL-ElonginB-ElonginC (VBC) complex by competing with a fluorescently labeled tracer.
Materials:
-
GST-tagged VBC complex
-
Terbium-labeled anti-GST antibody
-
Fluorescently labeled VHL tracer (e.g., a BODIPY-labeled VH032 derivative)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA)
-
Test compounds (including VH032-Boc)
Procedure:
-
Prepare a solution of the GST-VBC complex and the terbium-labeled anti-GST antibody in assay buffer.
-
Add the fluorescently labeled VHL tracer to the solution.
-
Dispense the mixture into a microplate.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Measure the TR-FRET signal (excitation at 340 nm, emission at 495 nm and 520 nm) using a suitable plate reader.
-
Calculate the ratio of the emission signals (520 nm / 495 nm) and plot the data against the compound concentration to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.[5]
Cellular Protein Degradation Assay (Western Blot)
This assay is used to determine the ability of a VH032-Boc-containing PROTAC to induce the degradation of a target protein in cells.
Materials:
-
Cell line expressing the target protein
-
VH032-Boc-based PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody against the loading control.
-
Quantify the band intensities and normalize the target protein levels to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).[8][9]
Signaling Pathways and Experimental Workflows
The primary signaling pathway hijacked by VH032-Boc-based PROTACs is the ubiquitin-proteasome system. The following diagrams illustrate this pathway and a typical experimental workflow for PROTAC development.
Caption: VHL-mediated ubiquitination pathway hijacked by a VH032-Boc-based PROTAC.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. lifesensors.com [lifesensors.com]
- 9. researchgate.net [researchgate.net]
(S,R,S)-AHPC-Boc: A Deep Dive into Structure-Activity Relationships for VHL Ligand-Based Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(S,R,S)-AHPC-Boc, also known as VH032-Boc, is a pivotal chemical entity in the realm of targeted protein degradation. As a derivative of the well-established von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand VH032, it serves as a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding the intricate structure-activity relationships (SAR) of the (S,R,S)-AHPC core is paramount for the rational design of potent and selective protein degraders. This guide provides a comprehensive overview of the SAR, quantitative binding data, detailed experimental protocols, and relevant biological pathways.
The (S,R,S)-AHPC Core and its Interaction with VHL
The von Hippel-Lindau protein is the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex.[1] This complex plays a crucial role in the cellular oxygen sensing pathway by targeting the alpha-subunit of hypoxia-inducible factor (HIF-α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[1] Small molecules like (S,R,S)-AHPC can mimic the binding of HIF-α to VHL, making them valuable tools for hijacking the VHL E3 ligase to degrade other proteins of interest when incorporated into PROTACs.[1]
The binding of the (S,R,S)-AHPC core to VHL is characterized by a series of key interactions within a defined binding pocket. The structure can be broadly divided into three key regions for SAR studies: the hydroxyproline (B1673980) (Hyp) mimic, the tert-butyl group, and the substituted aromatic moiety.
Structure-Activity Relationship (SAR) Studies
The development of potent VHL ligands has been a subject of extensive research, leading to a detailed understanding of the SAR at various positions of the (S,R,S)-AHPC scaffold.
The Hydroxyproline Mimic: A Cornerstone of VHL Recognition
The (2S, 4R)-4-hydroxyproline core is a critical pharmacophore that mimics the post-translationally hydroxylated proline residue of HIF-1α, which is essential for VHL recognition. Modifications to this moiety are generally detrimental to binding affinity. The stereochemistry at the 2 and 4 positions of the pyrrolidine (B122466) ring is crucial for maintaining the correct orientation of the hydroxyl group and the amide backbone for optimal interaction with the VHL binding pocket.
The "Left-Hand Side" (LHS) Pocket: The Role of the tert-Butyl Group
The tert-butyl group of the (S)-2-amino-3,3-dimethylbutanamide moiety fits into a hydrophobic pocket in the VHL protein, often referred to as the "left-hand side" (LHS) pocket. SAR studies have shown that bulky, hydrophobic groups are favored at this position.
| Compound/Modification | VHL Binding Affinity (K_d_ / IC_50_) | Reference |
| VH032 (parent compound) | K_d_ = 185 ± 7 nM | [2] |
| Replacement of tert-butyl with isopropyl | Reduced affinity | [1] |
| Replacement of tert-butyl with cyclopropyl (B3062369) | Maintained or slightly improved affinity | [1] |
| Addition of an α-fluorine to the cyclopropyl group | 4-fold increased binding affinity (K_d_ = 44 nM) | [1] |
The "Right-Hand Side" (RHS) Pocket: Exploring the Aromatic Moiety
The N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl) group extends into the "right-hand side" (RHS) of the VHL binding pocket. This region offers more scope for modification to enhance binding affinity, selectivity, and to serve as an attachment point for linkers in PROTAC synthesis.
| Compound/Modification | VHL Binding Affinity (IC_50_) | Reference |
| VH032 (parent compound) | 352.2 nM | [2] |
| VH298 (modified RHS) | 288.2 nM | [2] |
| VH032 phenol (RHS modification) | 212.5 nM | [2] |
| Introduction of electron-withdrawing groups on the phenyl ring | Generally increased binding affinity | [1] |
| Replacement of thiazole (B1198619) with other 5-membered heterocycles (e.g., oxazole) | Oxazole showed superior binding affinity | [1] |
Experimental Protocols
The evaluation of the binding affinity of this compound analogs to the VHL protein is crucial for SAR studies. Two common methods employed are Homogeneous Time-Resolved Fluorescence (HTRF) and Fluorescence Polarization (FP) binding assays.
Homogeneous Time-Resolved Fluorescence (HTRF) VHL Binding Assay
This is a competitive immunoassay format.[3][4]
Principle: The assay measures the disruption of a Fluorescence Resonance Energy Transfer (FRET) signal between a Europium cryptate-labeled anti-tag antibody (donor) bound to a tagged VHL protein complex and a red-emitting fluorescent ligand (acceptor) that binds to VHL.[3] Test compounds that bind to VHL will compete with the fluorescent ligand, leading to a decrease in the FRET signal.[3]
Materials:
-
HTRF Human VHL Binding Kit (containing tagged VHL protein, anti-tag Eu-cryptate antibody, and a red fluorescent VHL ligand)
-
Assay buffer
-
Test compounds (analogs of this compound)
-
384-well low volume white plates
-
HTRF-compatible microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the reference standard in the assay buffer.
-
In a 384-well plate, add 5 µL of the test compound or standard solution.
-
Add 5 µL of the tagged VHL protein complex solution to each well.
-
Prepare a working solution of the HTRF detection reagents by pre-mixing the anti-tag Eu-cryptate antibody and the red fluorescent VHL ligand.
-
Add 10 µL of the premixed detection reagents to each well.
-
Seal the plate and incubate at room temperature for 1 hour.
-
Remove the plate seal and read the fluorescence at both the donor and acceptor emission wavelengths on an HTRF-compatible reader.
-
Calculate the HTRF ratio and determine the IC_50_ values for each compound.
Fluorescence Polarization (FP) VHL Binding Assay
This assay measures the change in the polarization of fluorescent light.[5][6]
Principle: A small fluorescently labeled VHL ligand (tracer) will tumble rapidly in solution, resulting in low fluorescence polarization.[7] When the tracer binds to the much larger VHL protein complex, its tumbling is slowed, leading to an increase in fluorescence polarization.[7] Unlabeled test compounds will compete with the tracer for binding to VHL, causing a decrease in the fluorescence polarization signal.[7]
Materials:
-
Purified VHL protein complex (e.g., VHL/Elongin B/Elongin C)
-
Fluorescently labeled VHL ligand (e.g., BDY FL VH032)[6]
-
Assay buffer
-
Test compounds
-
Black 96- or 384-well microplates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
To the wells of a black microplate, add the test compound solutions.
-
Add a solution of the purified VHL protein complex to the wells containing the test compounds.
-
Add the fluorescently labeled VHL ligand (tracer) to all wells at a fixed concentration.
-
Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) with gentle shaking.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration to determine the IC_50_.
Visualization of Pathways and Workflows
PROTAC-Mediated Protein Degradation Pathway
The ultimate application of this compound is in the construction of PROTACs, which hijack the ubiquitin-proteasome system to degrade a target protein.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for SAR Studies
The process of conducting SAR studies for novel this compound analogs follows a systematic workflow.
Caption: Workflow for this compound analog SAR studies.
Conclusion
The this compound scaffold represents a highly tractable starting point for the development of potent and selective VHL ligands for use in PROTAC-based therapeutics. A thorough understanding of the structure-activity relationships, guided by quantitative binding assays, is essential for optimizing ligand efficiency. The methodologies and data presented in this guide offer a foundational resource for researchers engaged in the design and development of the next generation of targeted protein degraders.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. revvity.com [revvity.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: Investigating the Cellular Pharmacokinetics and Target Engagement of (S,R,S)-AHPC-Boc
An in-depth technical guide on the cellular uptake and distribution of (S,R,S)-AHPC-Boc.
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the methodologies and findings related to the cellular uptake, distribution, and target engagement of the novel therapeutic candidate, this compound. The following sections detail the experimental protocols used to quantify its cellular kinetics, map its subcellular localization, and elucidate its impact on a key signaling pathway. All data presented are intended to serve as a robust framework for further preclinical and clinical development.
Cellular Uptake Kinetics of this compound
The rate and extent of this compound entry into target cells are critical parameters for determining its therapeutic efficacy. A time-course analysis was performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the intracellular concentration following treatment.
Table 1: Time-Dependent Intracellular Concentration of this compound in HT-29 Cells
| Time Point (minutes) | Intracellular Concentration (nM) | Standard Deviation (nM) |
| 5 | 15.8 | 2.1 |
| 15 | 45.2 | 4.5 |
| 30 | 88.9 | 7.3 |
| 60 | 125.6 | 11.8 |
| 120 | 150.3 | 14.2 |
| 240 | 148.9 | 13.9 |
The data indicate a rapid initial uptake, reaching a near-maximal concentration by the 120-minute time point, suggesting an efficient cell penetration mechanism.
Caption: Workflow for quantifying cellular uptake of this compound via LC-MS/MS.
Subcellular Distribution Profile
To understand the mechanism of action, identifying the specific organelles where this compound accumulates is crucial. Subcellular fractionation was performed on treated cells, followed by LC-MS/MS analysis of each fraction.
Table 2: Subcellular Distribution of this compound in HT-29 Cells after 4-hour Incubation
| Cellular Fraction | Concentration (pmol/mg protein) | % of Total Intracellular Drug |
| Cytosol | 210.5 | 45.8% |
| Mitochondria | 185.2 | 40.3% |
| Nucleus | 45.9 | 10.0% |
| Microsomes | 18.4 | 4.0% |
The results demonstrate a significant accumulation in the mitochondria and cytosol, suggesting that its primary targets may reside within these compartments.
Impact on the Hypothetical Kinase Signaling Pathway
Given its accumulation in the cytosol and mitochondria, the effect of this compound on a critical kinase cascade, the hypothetical "Target Kinase Pathway," was investigated.
Caption: Proposed inhibitory action of this compound on the Target Kinase Pathway.
Experimental Protocols
Detailed methodologies are provided to ensure reproducibility and facilitate further investigation.
Cell Culture and Treatment
Human colorectal adenocarcinoma cells (HT-29) were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂. For all experiments, cells were seeded to achieve 80-90% confluency. A 10 mM stock solution of this compound in DMSO was diluted in culture medium to the final working concentration immediately before use.
Cellular Uptake Assay via LC-MS/MS
-
Seeding: HT-29 cells were seeded in 6-well plates at a density of 5 x 10⁵ cells per well and incubated for 24 hours.
-
Treatment: The culture medium was replaced with medium containing 10 µM this compound.
-
Time Points: Incubation was carried out for 5, 15, 30, 60, 120, and 240 minutes.
-
Washing: At each time point, the medium was aspirated, and cells were washed three times with 1 mL of ice-cold phosphate-buffered saline (PBS) to remove extracellular compound.
-
Lysis: Cells were lysed by adding 200 µL of RIPA buffer containing a protease inhibitor cocktail. Lysates were collected by scraping.
-
Quantification: A portion of the lysate was used for protein concentration measurement using a BCA assay. The remainder was processed for LC-MS/MS analysis to determine the concentration of this compound.
-
Normalization: The intracellular drug concentration was normalized to the total protein content and expressed in nM.
Subcellular Fractionation
-
Cell Harvest: HT-29 cells were grown in 150 mm dishes, treated with 10 µM this compound for 4 hours, washed with ice-cold PBS, and harvested.
-
Fractionation: A commercial subcellular fractionation kit (e.g., Thermo Scientific Subcellular Protein Fractionation Kit for Cultured Cells) was used according to the manufacturer's protocol to isolate cytosolic, mitochondrial, nuclear, and microsomal fractions.
-
Analysis: The purity of each fraction was confirmed by Western blotting for marker proteins (e.g., GAPDH for cytosol, COX IV for mitochondria, Histone H3 for nucleus).
-
Quantification: The concentration of this compound in each fraction was determined by LC-MS/MS and normalized to the protein content of that fraction.
Caption: Logical workflow for characterizing a novel therapeutic compound in vitro.
Spectroscopic and Mechanistic Elucidation of (S,R,S)-AHPC-Boc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of (S,R,S)-AHPC-Boc, a crucial ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, widely utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the key spectroscopic data, experimental methodologies, and the compound's role in relevant biological pathways.
Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | tert-butyl ((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate | |
| Molecular Formula | C₂₇H₃₈N₄O₅S | |
| Molecular Weight | 530.68 g/mol | |
| CAS Number | 1448189-98-7 | |
| Appearance | Solid | |
| Purity | >95% (typically analyzed by HPLC) | |
| Solubility | Soluble in DMSO (100 mg/mL with sonication) |
Spectroscopic Data
The following sections present the key spectroscopic data for the structural confirmation of this compound, also known as BOC-VH032. This data is critical for quality control and to ensure the identity and purity of the compound for research and development purposes.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| [Data not publicly available] | [Data not publicly available] | [Data not publicly available] | [Data not publicly available] |
Note: While specific peak assignments from a public Certificate of Analysis are not available, the ¹H NMR spectrum is expected to show characteristic signals for the tert-butyl group, the aromatic protons of the benzyl (B1604629) and thiazole (B1198619) rings, and the protons of the pyrrolidine (B122466) and tert-leucine moieties.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
| Chemical Shift (ppm) | Assignment |
| [Data not publicly available] | [Data not publicly available] |
Note: The ¹³C NMR spectrum will confirm the carbon framework of the molecule, with distinct signals for the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the pyrrolidine, tert-leucine, and Boc-protecting group.
High-Resolution Mass Spectrometry (HRMS)
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | [Data not publicly available] | [Data not publicly available] |
Note: HRMS data provides the accurate mass of the molecule, confirming its elemental composition.
High-Performance Liquid Chromatography (HPLC)
| Parameter | Value |
| Column | C18 reverse-phase |
| Mobile Phase | Gradient of water and acetonitrile (B52724) with 0.1% formic acid |
| Detection | UV at 254 nm |
| Retention Time | [Dependent on specific method parameters] |
| Purity | >95% |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments used in the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and confirm the identity of this compound.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer to the sample.
-
Acquire a standard ¹H NMR spectrum with the following typical parameters:
-
Pulse Program: zg30
-
Number of Scans: 16-64
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: 3-4 seconds
-
Spectral Width: -2 to 12 ppm
-
¹³C NMR Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum with the following typical parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2 seconds
-
Spectral Width: -10 to 220 ppm
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard.
-
Integrate the peaks in the ¹H NMR spectrum and assign the signals to the corresponding protons in the molecule.
-
Assign the peaks in the ¹³C NMR spectrum to the corresponding carbon atoms.
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass and confirm the elemental composition of this compound.
Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
Acquisition:
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode.
-
Set the mass range to scan from m/z 100 to 1000.
-
Use an internal or external calibrant to ensure high mass accuracy.
Data Analysis:
-
Determine the monoisotopic mass of the [M+H]⁺ ion.
-
Compare the experimentally observed mass with the theoretically calculated mass for the chemical formula C₂₇H₃₉N₄O₅S⁺. The mass difference should be within 5 ppm.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound.
Instrumentation: HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
Gradient: A typical gradient would be from 5% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at 254 nm.
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).
-
Dilute the stock solution with the initial mobile phase composition to a suitable concentration for UV detection.
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of this compound by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.
Signaling Pathway and Experimental Workflow
This compound functions as a ligand to recruit the VHL E3 ubiquitin ligase. This interaction is fundamental to the mechanism of PROTACs, which induce the degradation of specific target proteins.
Caption: PROTAC Mechanism of Action.
The experimental workflow for characterizing this compound involves a series of analytical techniques to confirm its structure and purity.
Caption: Experimental Workflow for Characterization.
This compound is a key component of the VHL-recruiting PROTACs that target the VHL/HIF-1α signaling pathway. Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated, recognized by VHL, and subsequently ubiquitinated and degraded. VHL ligands can be incorporated into PROTACs to hijack this system for the degradation of other target proteins.
Caption: VHL/HIF-1α Signaling Pathway.
The Crucial Role of Stereochemistry in (S,R,S)-AHPC-Boc: A VHL Ligand for Targeted Protein Degradation
(S,R,S)-AHPC-Boc , also known as VH032-Boc , is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component of the cell's protein degradation machinery. This molecule plays a pivotal role in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The specific stereochemical configuration of this compound is paramount to its biological function, dictating its binding affinity and efficacy in recruiting VHL. This technical guide provides an in-depth analysis of the stereochemistry and importance of this compound for researchers, scientists, and drug development professionals.
The Significance of (S,R,S) Stereochemistry
The precise three-dimensional arrangement of atoms in this compound is fundamental to its ability to bind to the VHL protein with high affinity and specificity. The designation (S,R,S) refers to the stereochemical configuration at the three chiral centers of the molecule. This specific arrangement allows the molecule to fit perfectly into the binding pocket of VHL, mimicking the binding of its natural substrate, the hypoxia-inducible factor 1α (HIF-1α).
Quantitative Analysis of VHL Binding
The affinity of this compound and its de-protected form, VH032, for the VHL protein complex has been quantified using various biophysical assays, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP). These assays are crucial for determining the potency of VHL ligands and for the development of effective PROTACs.
| Compound | Assay Type | Value | Unit | Reference |
| This compound | FP | IC50: 16.3 | µM | [2] |
| This compound | FP | Ki: 8.0 | µM | [2] |
| VH032 | TR-FRET | Ki: 142.1 | nM | [2] |
| VH032 | FP | IC50: 352.2 | nM | [2] |
| VH032 | Isothermal Titration Calorimetry | Kd: 185 | nM | [3] |
Experimental Protocols
Synthesis of this compound (VH032-Boc)
While a detailed, multi-step synthesis from basic starting materials is complex and typically proprietary, a general protocol for the final Boc-protection step of the VH032 amine is outlined below. The synthesis of the core (S,R,S)-AHPC amine (VH032 amine) is a multi-step process that can be achieved through various reported routes, often involving the coupling of four key building blocks: a leucine (B10760876) derivative, a proline derivative, a benzyl (B1604629) amine derivative, and a thiazole (B1198619) moiety.[4][5][6]
Materials:
-
(S,R,S)-AHPC hydrochloride (VH032 amine hydrochloride)
-
Di-tert-butyl dicarbonate (B1257347) (Boc)2O
-
Triethylamine (B128534) (TEA) or another suitable base
-
Dichloromethane (DCM) or other appropriate solvent
Procedure:
-
Dissolve (S,R,S)-AHPC hydrochloride in DCM.
-
Add triethylamine to the solution to neutralize the hydrochloride salt.
-
To this solution, add a solution of di-tert-butyl dicarbonate in DCM dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield this compound as a solid.
VHL Binding Assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This protocol describes a competitive binding assay to determine the affinity of test compounds for the VHL complex.[2][3][7]
Materials:
-
GST-tagged VCB (VHL-ElonginC-ElonginB) protein complex
-
Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)
-
A fluorescently labeled VHL ligand, such as BODIPY FL VH032 (acceptor fluorophore)[2]
-
Test compounds (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20)
-
384-well low-volume white plates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Prepare a master mix containing the GST-VCB complex and the Tb-anti-GST antibody in assay buffer and add it to the wells.
-
Add the fluorescently labeled VHL ligand to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 90 minutes), protected from light.
-
Read the plate on a TR-FRET enabled plate reader, with excitation at ~340 nm and emission detection at two wavelengths (e.g., ~665 nm for the acceptor and ~620 nm for the donor).
-
Calculate the TR-FRET ratio and plot the results against the test compound concentration to determine the IC50 value.
Cellular Protein Degradation Assay using Western Blot
This protocol outlines a general workflow to assess the ability of a PROTAC incorporating this compound to induce the degradation of a target protein in cells.[8][9][10]
Materials:
-
Cell line expressing the target protein of interest
-
PROTAC molecule containing this compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation occurs).
Signaling Pathways and Experimental Workflows
This compound functions by recruiting the VHL E3 ubiquitin ligase to a target protein, thereby inducing its ubiquitination and subsequent degradation by the proteasome. This process effectively hijacks the natural cellular protein disposal system.
Caption: PROTAC mechanism of action utilizing this compound.
The experimental workflow for developing and validating a PROTAC based on this compound typically involves a series of steps to confirm its intended biological activity.
Caption: Experimental workflow for PROTAC development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. celtarys.com [celtarys.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
In Vitro Efficacy of (S,R,S)-AHPC-Boc: A Technical Overview for Drug Discovery Professionals
An in-depth guide to the preliminary in vitro evaluation of (S,R,S)-AHPC-Boc, a key ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, integral to the development of Proteolysis Targeting Chimeras (PROTACs).
This compound, also known as VH032-Boc, is a pivotal chemical entity in the field of targeted protein degradation. As a derivative of the potent VHL ligand VH032, it serves as a fundamental building block for the synthesis of PROTACs. These heterobifunctional molecules are engineered to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of this compound's activity, focusing on its role within the PROTAC modality. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.
Core Function: A VHL E3 Ligase Ligand
The primary role of this compound is to bind to the von Hippel-Lindau (VHL) protein, which is the substrate recognition component of the VHL E3 ubiquitin ligase complex.[1][2] By being incorporated into a PROTAC molecule, this compound facilitates the recruitment of this E3 ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[1] The Boc (tert-butyloxycarbonyl) protecting group in this compound is a feature for chemical synthesis, which is typically removed to allow for the attachment of a linker and a target-binding ligand, thus forming the final PROTAC.
Quantitative Assessment of In Vitro Activity
The in vitro activity of this compound is intrinsically linked to its binding affinity for the VHL protein complex and its performance within a PROTAC construct. The following tables summarize key quantitative data for VH032, the parent compound of this compound, and related derivatives.
| Compound/Ligand | Assay Type | Target | Binding Affinity (Kd) | Reference |
| VH032 | Isothermal Titration Calorimetry (ITC) | VHL-ElonginB-ElonginC (VBC) | 185 ± 7 nM | [3] |
| VH032 | Fluorescence Polarization (FP) | VHL-ElonginB-ElonginC (VBC) | ~70 nM | [4] |
| VH298 | Fluorescence Polarization (FP) | VHL-ElonginB-ElonginC (VBC) | 80 nM | [5] |
| Modified VH032 (Ester derivative 3) | Fluorescence Polarization (FP) | VHL | >10-fold higher than VH298 | [6] |
| Compound | Assay Type | Target | IC50 | Ki | Reference |
| VH032 | Competitive FP | VHL | 77.8 nM | 33.4 nM | [5] |
| BOC-VH032 | Competitive FP | VHL | 4.9 µM | 2.1 µM | [5] |
| VH032 | Competitive FP | VHL | 352.2 nM | 142.1 nM | [5] |
| BOC-VH032 | Competitive FP | VHL | 16.3 µM | 8.0 µM | [5] |
Signaling Pathway and Experimental Workflows
The mechanism of action of a PROTAC utilizing an this compound derivative is a well-defined process. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for in vitro evaluation.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. lifesensors.com [lifesensors.com]
- 2. Assay in Summary_ki [bindingdb.org]
- 3. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (S,R,S)-AHPC-Boc in PROTAC Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] (S,R,S)-AHPC-Boc, also known as VH032-Boc, is a widely used, high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in many successful PROTACs.[1][4][5][6][7] This document provides detailed protocols and application notes for the effective use of this compound in the synthesis and evaluation of VHL-based PROTACs.
Core Concepts of PROTAC Technology
PROTACs function catalytically to induce the degradation of a target protein.[1] The PROTAC molecule first forms a ternary complex with the POI and the E3 ligase.[2] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC can then dissociate to engage another target protein.[1]
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Data Presentation: Efficacy of VHL-Recruiting PROTACs
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes these parameters for a selection of PROTACs that utilize a VHL ligand, illustrating the impact of the target protein and linker composition on degradation potency.
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Linker Type |
| LC-2 | KRAS G12C | NCI-H2030 | 250 - 760 | >90 | PEG-based |
| UNC9036 | STING | Caki-1 | 227 | >80 | Not Specified |
| Pal-pom | CDK4/6 | TNBC cells | 20 - 50 | Not Specified | Alkyl chain |
| ERRα Degrader | ERRα | TNBC and Her2+ BC cells | 77 | Not Specified | PEG-based |
| p38α Degrader | p38α | Mammalian cell lines | Nanomolar range | Not Specified | Not Specified |
| ARV-771 | BET Proteins | CRPC cells | <1 | Not Specified | Not Specified |
(Data compiled from multiple sources[4][8][9])
Experimental Protocols
Synthesis of a PROTAC using this compound
This protocol describes a general method for the synthesis of a PROTAC via amide bond formation between a carboxylic acid-terminated linker-(S,R,S)-AHPC moiety and an amine-functionalized POI ligand.
Step 1: Boc Deprotection of this compound
This initial step is to reveal the amine group on the AHPC moiety for subsequent linker conjugation.
-
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
-
-
Procedure:
-
Dissolve this compound in a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator to yield (S,R,S)-AHPC-amine.
-
Step 2: Coupling of (S,R,S)-AHPC-amine to a Carboxylic Acid-Terminated Linker
-
Materials:
-
(S,R,S)-AHPC-amine (from Step 1)
-
Carboxylic acid-terminated linker (e.g., Boc-NH-PEG-COOH)
-
Coupling agents: HATU or HBTU/HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid-terminated linker (1.0 eq) in anhydrous DMF.
-
Add the coupling agent (e.g., HATU, 1.1 eq) and DIPEA (3.0 eq) to the solution.
-
Stir for 5-10 minutes to activate the carboxylic acid.
-
Add a solution of (S,R,S)-AHPC-amine (1.0 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction (e.g., with water) and purify the product by flash column chromatography or preparative HPLC to obtain the Linker-(S,R,S)-AHPC conjugate.
-
Step 3: Final PROTAC Synthesis via Amide Coupling
-
Materials:
-
Linker-(S,R,S)-AHPC conjugate (with a terminal reactive group, e.g., a deprotected carboxylic acid)
-
POI-ligand-amine
-
Amide coupling reagents (HATU or HBTU/HOBt)
-
Base: DIPEA
-
Anhydrous DMF
-
-
Procedure:
-
Follow a similar amide coupling protocol as in Step 2, using the Linker-(S,R,S)-AHPC conjugate as the carboxylic acid component and the POI-ligand-amine as the amine component.
-
Purify the final PROTAC molecule using HPLC.
-
Confirm the product identity and purity by NMR and LC-MS.
-
Caption: Generalized workflow for PROTAC synthesis.
Evaluation of PROTAC-Mediated Protein Degradation by Western Blot
This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC.
-
Materials:
-
Cultured cells expressing the POI
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and multi-well plates
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Treatment:
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.[4]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[4]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane again and then add the chemiluminescent substrate.[4]
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the POI signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the degradation percentage against the PROTAC concentration to determine the DC50 value.
-
-
Signaling Pathway Example: Degradation of BRD4
PROTACs targeting the epigenetic reader protein BRD4 have shown significant therapeutic potential in oncology. The degradation of BRD4 leads to the downregulation of oncogenes such as MYC, ultimately affecting cell proliferation and survival pathways.
Caption: Effect of BRD4 degradation on downstream signaling.[1]
Conclusion
This compound is a versatile and indispensable building block for the development of VHL-recruiting PROTACs. The protocols and data presented herein provide a comprehensive guide for researchers to synthesize and evaluate novel protein degraders. The success of a PROTAC is highly dependent on the intricate interplay between the POI ligand, the E3 ligase ligand, and the connecting linker.[4] Therefore, empirical optimization of the linker length and composition is often necessary to achieve potent and selective protein degradation.[4] Future advancements in computational modeling and novel linker chemistries are expected to further streamline the rational design of next-generation PROTACs.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Utilizing (S,R,S)-AHPC-Boc in Neurodegenerative Disease Studies
Topic: Utilizing (S,R,S)-AHPC-Boc for Neurodegenerative Disease Studies
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neurodegenerative diseases, such as Alzheimer's disease, are often characterized by the accumulation of misfolded and aggregated proteins, which leads to neuronal dysfunction and cell death. A promising therapeutic strategy is the targeted degradation of these pathogenic proteins. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. This compound is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in many PROTAC designs.[][2] By linking this compound to a ligand that binds a pathogenic protein, researchers can create a PROTAC that specifically targets that protein for degradation.
This document provides a detailed guide for the application of this compound in the development of a PROTAC to target the Tau protein, a hallmark of Alzheimer's disease. The following sections will cover the design and synthesis of a hypothetical Tau-targeting PROTAC, experimental protocols for its validation, and representative data.
PROTAC Design and Synthesis: Targeting Tau Protein
For the degradation of Tau protein, a PROTAC can be designed by conjugating this compound with a Tau-binding ligand. A suitable ligand can be derived from the T807 (flortaucipir) scaffold, a known PET tracer that binds to Tau aggregates.[3] The PROTAC, herein named Tau-PROTAC-VHL , will thus consist of three components: the Tau-binding moiety (derived from T807), a flexible linker (e.g., a polyethylene (B3416737) glycol [PEG] chain), and the VHL ligand (this compound).
General Synthetic Workflow
The synthesis of Tau-PROTAC-VHL can be achieved through a multi-step process involving the separate synthesis of the Tau ligand with a reactive handle, the linker, and the VHL ligand, followed by their sequential coupling. A general synthetic approach is outlined below.[4][5]
Experimental Protocols for PROTAC Validation
The efficacy of the synthesized Tau-PROTAC-VHL needs to be validated through a series of in vitro experiments. The following protocols are designed to assess the degradation of Tau, the viability of neuronal cells, and the neuroprotective effects of the PROTAC.
Assessment of Tau Protein Degradation by Western Blotting
This protocol is to quantify the reduction in Tau protein levels in a neuronal cell line (e.g., SH-SY5Y) treated with Tau-PROTAC-VHL.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12)
-
Tau-PROTAC-VHL
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-total Tau, anti-phospho-Tau (e.g., AT8), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed SH-SY5Y cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of Tau-PROTAC-VHL (e.g., 0.1, 1, 10, 100 nM) for different time points (e.g., 6, 12, 24, 48 hours). Include a vehicle control (DMSO).
-
Lyse the cells with RIPA buffer and determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
Cell Viability Assessment by MTT Assay
This assay determines the potential cytotoxicity of Tau-PROTAC-VHL on neuronal cells.[6][7][8][9]
Materials:
-
SH-SY5Y cells
-
96-well plates
-
Tau-PROTAC-VHL
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Tau-PROTAC-VHL for 24 or 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Immunofluorescence for Tau Localization
This protocol visualizes the reduction and localization of Tau protein within cells.[10][11][12][13][14]
Materials:
-
SH-SY5Y cells grown on coverslips
-
Tau-PROTAC-VHL
-
Paraformaldehyde (4% in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody against Tau
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with Tau-PROTAC-VHL.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block with blocking solution for 1 hour.
-
Incubate with the primary anti-Tau antibody overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody for 1 hour.
-
Counterstain with DAPI.
-
Mount the coverslips on slides and visualize using a fluorescence microscope.
Neurite Outgrowth Assay
This assay assesses the neuroprotective effect of Tau-PROTAC-VHL by measuring neurite length in the presence of a neurotoxic stimulus.[15][16][17][18][19]
Materials:
-
Differentiated neuronal cells (e.g., retinoic acid-differentiated SH-SY5Y cells)
-
Neurotoxic agent (e.g., okadaic acid to induce Tau hyperphosphorylation)
-
Tau-PROTAC-VHL
-
High-content imaging system or fluorescence microscope
-
Image analysis software
Procedure:
-
Plate differentiated neuronal cells and allow them to stabilize.
-
Pre-treat the cells with Tau-PROTAC-VHL for a few hours.
-
Expose the cells to a neurotoxic agent.
-
After an incubation period (e.g., 24 hours), fix and stain the cells for a neuronal marker (e.g., β-III tubulin).
-
Capture images and measure the average neurite length per neuron using image analysis software.
Filter Retardation Assay for Tau Aggregation
This assay quantifies the amount of insoluble Tau aggregates.[20][21][22][23][24]
Materials:
-
Cell lysates from treated cells
-
Cellulose (B213188) acetate (B1210297) membrane (0.2 µm pore size)
-
Dot blot apparatus
-
Wash buffer (e.g., PBS with 2% SDS)
-
Primary antibody against aggregated Tau (e.g., T22)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cells and treat the lysate with DNase.
-
Load equal amounts of protein onto the cellulose acetate membrane in a dot blot apparatus.
-
Wash the membrane with wash buffer to remove soluble proteins.
-
Perform immunodetection similar to Western blotting to detect the retained aggregated Tau.
-
Quantify the dot intensities.
Data Presentation
The following tables present hypothetical but representative quantitative data that could be obtained from the described experiments.
Table 1: Tau Protein Degradation in SH-SY5Y Cells Treated with Tau-PROTAC-VHL for 24 hours
| Tau-PROTAC-VHL (nM) | Total Tau Level (% of Control) | Phospho-Tau (AT8) Level (% of Control) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 6.1 |
| 0.1 | 85.3 ± 4.8 | 78.1 ± 5.5 |
| 1 | 52.1 ± 3.9 | 45.7 ± 4.2 |
| 10 | 21.5 ± 2.7 | 18.9 ± 3.1 |
| 100 | 10.2 ± 1.9 | 8.5 ± 2.0 |
Table 2: Cell Viability of SH-SY5Y Cells after 48-hour Treatment with Tau-PROTAC-VHL
| Tau-PROTAC-VHL (nM) | Cell Viability (% of Control) |
| 0 (Vehicle) | 100 ± 4.5 |
| 1 | 98.2 ± 3.8 |
| 10 | 95.7 ± 4.1 |
| 100 | 92.3 ± 5.0 |
| 1000 | 88.1 ± 6.2 |
Table 3: Neuroprotective Effect of Tau-PROTAC-VHL on Neurite Outgrowth in Okadaic Acid-Treated Neurons
| Treatment | Average Neurite Length (µm) |
| Vehicle Control | 150.3 ± 12.5 |
| Okadaic Acid (OA) | 75.8 ± 8.9 |
| OA + Tau-PROTAC-VHL (10 nM) | 125.1 ± 10.2 |
Visualizations
Signaling Pathway of Tau-PROTAC-VHL Action
Experimental Workflow for PROTAC Validation
References
- 2. Frontiers | Discovery and Optimization of Tau Targeted Protein Degraders Enabled by Patient Induced Pluripotent Stem Cells-Derived Neuronal Models of Tauopathy [frontiersin.org]
- 3. QC-01-175 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Free floating immunofluorescence protocol on mouse brain sections for tau pathology [protocols.io]
- 11. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Immunotherapy Targeting Pathological Tau Conformers in a Tangle Mouse Model Reduces Brain Pathology with Associated Functional Improvements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neurite Outgrowth Assays [sigmaaldrich.com]
- 16. A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons [jove.com]
- 17. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 19. sartorius.com [sartorius.com]
- 20. Filter Retardation Assay for Detecting and Quantifying Polyglutamine Aggregates Using Caenorhabditis elegans Lysates [bio-protocol.org]
- 21. eriba.umcg.nl [eriba.umcg.nl]
- 22. Filter Retardation Assay for Detecting and Quantifying Polyglutamine Aggregates Using Caenorhabditis elegans Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. gladstone.org [gladstone.org]
- 24. View of Optimizing filter trap assay for the detection of aggregated alpha-synuclein in brain samples | Free Neuropathology [uni-muenster.de]
Application Notes and Protocols for Designing PROTACs with (S,R,S)-AHPC-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeted Protein Degradation with PROTACs
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate disease-causing proteins by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[1][2] Unlike traditional inhibitors that require high occupancy to block a protein's function, PROTACs act catalytically, enabling the degradation of multiple target proteins with a single molecule.[1]
A PROTAC is a heterobifunctional molecule composed of three key components:
-
A ligand that binds to the target Protein of Interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][3]
(S,R,S)-AHPC-Boc (also known as VH032-Boc) is a potent and widely used ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most successfully recruited E3 ligases in PROTAC development due to its widespread tissue expression.[4][5][6] The Boc-protected amine on this compound serves as a convenient synthetic handle for linker attachment, making it a valuable building block for PROTAC synthesis.[7]
PROTAC Design and Synthesis Workflow
The design of a successful PROTAC is a multi-step process that involves the careful selection of a POI ligand, an E3 ligase ligand, and an optimized linker. The linker's length, composition, and attachment points are critical determinants of the PROTAC's efficacy, influencing the stability and geometry of the ternary complex.[7][8]
Caption: General workflow for designing and synthesizing a PROTAC library.
Experimental Protocols
Protocol 3.1: Synthesis of an (S,R,S)-AHPC-based PROTAC
This protocol describes a general method for coupling this compound to a linker that is pre-attached to a POI ligand. This example assumes the POI-linker conjugate has a terminal carboxylic acid for amide bond formation with the deprotected (S,R,S)-AHPC amine.
Materials:
-
This compound[4]
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
POI-Linker-COOH conjugate
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
HPLC-grade solvents for purification
Procedure:
-
Boc Deprotection of this compound: a. Dissolve this compound in a solution of 20-50% TFA in DCM. b. Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS until the starting material is consumed. c. Remove the solvent and excess TFA under reduced pressure to yield the crude (S,R,S)-AHPC amine salt (VH032-NH2).[9][10]
-
Amide Coupling Reaction: a. In a clean, dry flask, dissolve the POI-Linker-COOH conjugate (1 equivalent) in anhydrous DMF. b. Add HATU (1.1 equivalents) and DIPEA (3 equivalents) to the solution. c. In a separate flask, dissolve the crude (S,R,S)-AHPC amine salt (1.2 equivalents) in anhydrous DMF and add DIPEA (2 equivalents) to neutralize the salt. d. Add the neutralized (S,R,S)-AHPC solution to the activated POI-Linker-COOH mixture. e. Stir the reaction at room temperature for 12-24 hours. Monitor progress by LC-MS.[7]
-
Purification: a. Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). b. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. c. Purify the crude PROTAC using reverse-phase preparative HPLC to obtain the final product with high purity. d. Confirm the identity and purity of the final PROTAC by LC-MS and NMR.[7]
References
- 1. biopharma.co.uk [biopharma.co.uk]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
Application Notes and Protocols for (S,R,S)-AHPC-Boc Based PROTACs in Kinase Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The (S,R,S)-AHPC-Boc moiety is a widely used ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, forming the basis for a powerful class of PROTACs aimed at degrading a variety of pathogenic proteins, including kinases.[3][4]
Kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] PROTACs offer a distinct advantage over traditional kinase inhibitors by inducing the degradation of the entire kinase protein, thereby eliminating both its catalytic and non-catalytic scaffolding functions and potentially overcoming resistance mechanisms.[5]
These application notes provide a comprehensive guide to the use of this compound based PROTACs for the targeted degradation of kinases. Detailed protocols for key experiments are provided to facilitate the evaluation of these molecules in a research setting.
Mechanism of Action
The fundamental mechanism of an this compound based PROTAC involves the formation of a ternary complex between the target kinase, the PROTAC molecule, and the VHL E3 ligase complex. This proximity, induced by the PROTAC, leads to the polyubiquitination of the target kinase by the E3 ligase. The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the kinase into smaller peptides. The PROTAC molecule is subsequently released and can catalytically induce the degradation of additional kinase molecules.
Caption: Mechanism of this compound PROTAC-mediated kinase degradation.
Quantitative Data Presentation
The efficacy of this compound based PROTACs can be quantified by their half-maximal degradation concentration (DC50) and their half-maximal inhibitory concentration (IC50) for cell proliferation. The following tables summarize data for representative kinase-targeting PROTACs.
| PROTAC Name | Target Kinase | Cell Line | DC50 (nM) | IC50 (nM) | Reference |
| SIAIS178 | BCR-ABL | K562 | 8.5 | 24 | [3] |
| PROTAC EGFR degrader 8 | EGFR | HCC827 | 15.56 | 14.21 | [6] |
| SJF-1528 | EGFR (wild-type) | OVCAR8 | 39.2 | N/A | [7] |
| SJF-1528 | EGFR (Exon 20 Ins) | HeLa | 736.2 | N/A | [7] |
| PROTAC EGFR degrader 2 | EGFR | N/A | 36.51 | 4.0 | [8] |
N/A: Data not available
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound based PROTACs against kinases.
Protocol 1: Western Blot Analysis of Kinase Degradation
This protocol describes the quantification of target kinase degradation in cultured cells following treatment with a PROTAC.
Caption: Experimental workflow for Western Blot analysis.
Materials:
-
Cell Line: e.g., K562 (for BCR-ABL), HCC827 (for EGFR)
-
PROTAC Compound: Stock solution in DMSO
-
Vehicle Control: DMSO
-
Cell Culture Medium: RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS): Ice-cold
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
Protein Assay: BCA or Bradford assay kit
-
SDS-PAGE reagents and equipment
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20)
-
Primary Antibodies: Specific for the target kinase (e.g., anti-BCR-ABL, anti-EGFR) and a loading control (e.g., anti-β-actin, anti-GAPDH)
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent Substrate (ECL)
-
Imaging System
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).[9]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.[9]
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[9]
-
Incubate the lysate on ice for 30 minutes.[1]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[9]
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[1]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against the target kinase and the loading control overnight at 4°C.[1]
-
Wash the membrane three times with TBST.[9]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane three times with TBST.[9]
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[1]
-
Quantify the band intensities using densitometry software. Normalize the target kinase band intensity to the loading control.[1]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50.[1]
-
Protocol 2: In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target kinase in a cell-free system.
Materials:
-
Recombinant Proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), VHL E3 ligase complex, and the target kinase.
-
Ubiquitin
-
ATP
-
10x Ubiquitination Buffer: (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)
-
PROTAC Compound
-
SDS-PAGE and Western Blot reagents
-
Anti-ubiquitin and anti-target kinase antibodies
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order: dH2O, 10x ubiquitination buffer, ubiquitin, ATP, recombinant target kinase, E1 enzyme, E2 enzyme, and the VHL E3 ligase complex.[2]
-
Add the PROTAC compound at various concentrations or a vehicle control (DMSO).
-
Set up control reactions, such as omitting ATP, E1, E3, or the PROTAC, to ensure the observed ubiquitination is dependent on all components.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30-60 minutes.[2]
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE and perform a Western blot.
-
Probe the membrane with an anti-target kinase antibody to visualize a ladder of higher molecular weight bands corresponding to the ubiquitinated kinase. An anti-ubiquitin antibody can also be used to confirm ubiquitination.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This assay measures the effect of kinase degradation on cell proliferation and viability.
Materials:
-
Cell Line: e.g., K562
-
PROTAC Compound
-
Cell Culture Medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: (5 mg/mL in PBS)[10]
-
Solubilization Solution: (e.g., 10% SDS in 0.01 M HCl or DMSO)[11]
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000 cells/well for K562 cells) in 100 µL of medium.[11]
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC compound. Include a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).[11]
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[11][12]
-
-
Solubilization and Absorbance Reading:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Signaling Pathway Visualization
Degradation of a target kinase by an this compound based PROTAC can lead to the downregulation of its associated signaling pathway. The following diagram illustrates the impact of BCR-ABL degradation on downstream signaling in Chronic Myeloid Leukemia (CML).
Caption: BCR-ABL signaling and its inhibition by PROTAC-mediated degradation.
Conclusion
This compound based PROTACs represent a powerful tool for the targeted degradation of kinases, offering a promising therapeutic strategy for various diseases. The protocols and data presented in these application notes provide a framework for researchers to effectively design, synthesize, and evaluate these novel degraders. Careful optimization of experimental conditions and thorough characterization of PROTAC activity are crucial for advancing this exciting technology towards clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Targeting Protein Kinases Degradation by PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC EGFR degrader 8 | EGFR | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Induction of K562 Cell Apoptosis by As4S4 via Down-Regulating miR181 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
Probing Protein Function with (S,R,S)-AHPC-Boc: A Chemical Biology Approach
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-Boc, also known as VH032-Boc, is a crucial chemical tool for researchers engaged in targeted protein degradation. It serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the cellular machinery responsible for protein turnover.[1][2][3][4][5][6] By incorporating this compound into heterobifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs), scientists can hijack the ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). This powerful technique opens new avenues for studying protein function and has emerged as a promising therapeutic modality for a range of diseases, including cancer and neurodegenerative disorders.[7][8]
PROTACs are comprised of three key components: a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as this compound for VHL.[7][9][10] The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[7][10] This targeted degradation offers a distinct advantage over traditional small-molecule inhibitors by physically removing the entire protein, thereby ablating both its enzymatic and non-enzymatic functions.
These application notes provide a comprehensive guide to employing this compound in chemical biology research. We present detailed protocols for key experiments, quantitative data for VHL ligand affinities, and a case study on the use of a VHL-based PROTAC to probe the function of the bromodomain-containing protein 4 (BRD4).
Data Presentation: VHL Ligand Affinities
The selection of an appropriate E3 ligase ligand is a critical step in the design of an effective PROTAC. The binding affinity of the ligand for the E3 ligase directly impacts the efficiency of ternary complex formation and subsequent target degradation. The following table summarizes the binding affinities (Kd) of several commonly used VHL ligands, providing a basis for comparison.
| Ligand | Binding Affinity (Kd) to VHL (nM) | Assay Method | Reference |
| VH032 ((S,R,S)-AHPC) | 185 | Isothermal Titration Calorimetry (ITC) | [11] |
| VH101 | 44 | Fluorescence Polarization (FP) | [11] |
| VHL-IN-1 | 37 | Not Specified | [5] |
| VL285 | 340 (IC50) | Not Specified | [5] |
| VHL Ligand 14 | 196 (IC50) | Not Specified | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of action for a PROTAC utilizing this compound to recruit VHL and a typical experimental workflow for evaluating its efficacy.
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is designed to verify the formation of the ternary complex consisting of the target protein, the this compound-based PROTAC, and the VHL E3 ligase.
Materials:
-
Cells expressing the target protein and VHL.
-
This compound-based PROTAC.
-
Proteasome inhibitor (e.g., MG132).
-
Co-Immunoprecipitation (Co-IP) lysis buffer.
-
Antibody against the target protein or VHL.
-
Protein A/G magnetic beads.
-
Wash buffer.
-
Elution buffer.
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with the PROTAC at the desired concentration and time. A vehicle control (e.g., DMSO) should be included. To prevent degradation of the target protein and stabilize the ternary complex, pre-treat cells with a proteasome inhibitor like MG132 (10 µM) for 2-4 hours before and during PROTAC treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the target protein or VHL overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads and wash them three to five times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted samples by SDS-PAGE and Western blotting. Probe the membrane with antibodies against the target protein and VHL to confirm their co-immunoprecipitation, which indicates the formation of the ternary complex.
Protocol 2: Western Blotting for Quantifying Protein Degradation
This protocol details the use of Western blotting to measure the dose-dependent degradation of a target protein induced by an this compound-based PROTAC.
Materials:
-
Cell line expressing the target protein.
-
This compound-based PROTAC.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against the target protein and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) values.[9]
-
Protocol 3: In-Cell Target Protein Degradation Analysis using NanoBRET™
The NanoBRET™ Target Engagement and Protein:Protein Interaction assays offer a sensitive, live-cell method to quantify target engagement and ternary complex formation in real-time.
Materials:
-
Cells expressing the target protein fused to NanoLuc® luciferase and VHL fused to HaloTag®.
-
This compound-based PROTAC.
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand.
-
Opti-MEM® I Reduced Serum Medium.
-
White, 96-well assay plates.
-
Luminometer capable of measuring BRET.
Procedure:
-
Cell Preparation: Co-transfect cells with plasmids encoding the NanoLuc®-target protein fusion and the HaloTag®-VHL fusion. Plate the transfected cells in white assay plates.
-
Ligand and PROTAC Addition: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate. Then, add a serial dilution of the PROTAC or vehicle control.
-
Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate. Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A dose-dependent increase in the NanoBRET™ ratio indicates PROTAC-induced proximity between the target protein and VHL, confirming ternary complex formation in live cells.[12]
Case Study: Probing BRD4 Function with a VHL-based PROTAC
Background: BRD4 is a member of the bromodomain and extraterminal domain (BET) family of proteins that plays a critical role in transcriptional regulation and is a well-validated cancer target.[2] Small-molecule inhibitors of BRD4, such as JQ1, have shown therapeutic promise but are limited by their inhibitory mechanism. A PROTAC that induces the degradation of BRD4 can serve as a powerful tool to probe its function more comprehensively.
PROTAC Design: A well-characterized BRD4-degrading PROTAC, MZ1, was developed by tethering the BRD4 inhibitor JQ1 to a VHL ligand derived from (S,R,S)-AHPC.[2]
Experimental Findings:
-
Selective Degradation: Treatment of various cancer cell lines with MZ1 led to potent and selective degradation of BRD4 over its family members BRD2 and BRD3.[2] This selectivity provides a unique tool to dissect the specific functions of BRD4.
-
Dose- and Time-Dependent Degradation: Western blot analysis revealed that MZ1 induced BRD4 degradation in a dose- and time-dependent manner, with significant degradation observed at nanomolar concentrations.
-
Phenotypic Effects: Degradation of BRD4 by MZ1 resulted in significant anti-proliferative effects in cancer cells. For instance, in glioblastoma cells, MZ1 treatment led to decreased cell viability.
-
Mechanism of Action: The degradation of BRD4 by MZ1 was shown to be dependent on the proteasome and VHL, as co-treatment with a proteasome inhibitor (MG-132) or in VHL-deficient cells rescued BRD4 levels.
Quantitative Data for a BRD4-Degrading PROTAC (QCA570):
| Cell Line (Bladder Cancer) | BRD4 DC50 (nM) |
| 5637 | ~1 |
| T24 | ~1 |
| UM-UC-3 | ~1 |
| J82 | ~1 |
| EJ-1 | ~1 |
Data adapted from a study on the BRD4 PROTAC degrader QCA570, which also utilizes a VHL ligand.[6]
This case study demonstrates how an (S,R,S)-AHPC-based PROTAC can be a powerful tool to not only validate a therapeutic target but also to dissect the specific biological roles of a protein within a larger family, an endeavor often challenging with traditional inhibitors.
Off-Target Analysis
A critical aspect of developing and utilizing PROTACs is the assessment of their selectivity. Off-target degradation can lead to unforeseen cellular effects and toxicity. Global proteomics is a powerful, unbiased method to identify unintended protein degradation.
Protocol 4: Proteomic Analysis of Off-Target Effects
Materials:
-
Cell line of interest.
-
This compound-based PROTAC and an inactive control (e.g., a version with a mutated VHL-binding motif).
-
Lysis buffer for proteomics.
-
Reagents for protein digestion (e.g., trypsin).
-
Mass spectrometer and liquid chromatography system.
-
Data analysis software for proteomics.
Procedure:
-
Cell Treatment: Treat cells with the PROTAC, an inactive control, and a vehicle control.
-
Protein Extraction and Digestion: Lyse the cells, extract the proteins, and digest them into peptides.
-
LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Identify and quantify the proteins in each sample.
-
Compare the protein abundance between the PROTAC-treated and control samples.
-
Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples, but not in the inactive control samples, are potential off-targets.[1]
-
-
Validation: Validate potential off-target degradation using a targeted method such as Western blotting.
Conclusion
This compound is an indispensable tool in the field of chemical biology for the development of VHL-recruiting PROTACs. These molecules provide an unprecedented opportunity to induce the selective degradation of target proteins, enabling a deeper understanding of their cellular functions and offering a novel therapeutic paradigm. The protocols and data presented here serve as a comprehensive resource for researchers aiming to employ this compound to probe protein function and develop next-generation therapeutics. Rigorous experimental design, including the validation of ternary complex formation, quantification of protein degradation, and assessment of off-target effects, is essential for the successful application of this powerful technology.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.com]
- 8. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selvita.com [selvita.com]
- 10. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application Notes: Step-by-Step Synthesis of a VHL-Recruiting PROTAC from a VH032-Boc Precursor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to eliminate specific proteins of interest (POIs).[1][2][3][4] A PROTAC consists of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] By bringing the target protein into close proximity with an E3 ligase, the PROTAC facilitates the ubiquitination of the target, marking it for degradation by the proteasome.[3][4]
The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully and widely utilized E3 ligases in PROTAC development.[1][3] VH032 is a potent and well-characterized small molecule ligand for VHL. To facilitate modular PROTAC synthesis, VH032 is often used in a precursor form, such as VH032-Boc, where a reactive amine is protected by a tert-butyloxycarbonyl (Boc) group.[5][6] This protecting group can be easily removed under acidic conditions to reveal a primary or secondary amine, which then serves as a conjugation point for a linker, followed by attachment of the target protein ligand.[5][6]
This document provides a detailed, step-by-step protocol for the synthesis of a representative PROTAC using a VH032-Boc precursor, a linker with a carboxylic acid functional group, and a hypothetical warhead (ligand for the POI) with a free amine.
Overall Synthetic Workflow
The synthesis is a sequential, three-step process that involves:
-
Boc Deprotection: Removal of the Boc protecting group from the VH032 precursor to expose the reactive amine.
-
Amide Coupling (Linker Conjugation): Formation of an amide bond between the deprotected VH032 and a bifunctional linker.
-
Amide Coupling (Warhead Conjugation): Attachment of the target protein ligand (warhead) to the other end of the linker to yield the final PROTAC.
This modular approach allows for the rapid synthesis of a library of PROTACs by varying the linker and warhead components.[7][8]
Figure 1: General workflow for the synthesis of a PROTAC from a VH032-Boc precursor.
Experimental Protocols
The following protocols are representative and may require optimization based on the specific linker and warhead used.
Materials and Reagents:
-
VH032-Boc Precursor (e.g., VH032-C2-NH-Boc)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Bifunctional Linker with terminal carboxylic acid (e.g., Boc-NH-PEG2-COOH)
-
Warhead with a terminal amine (POI-Ligand-NH2)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexanes, Methanol)
-
Preparative HPLC system
Step 1: Boc Deprotection of VH032 Precursor
This step removes the Boc protecting group to yield the free amine of VH032, which is essential for the subsequent coupling reaction.[5][6]
-
Procedure:
-
Dissolve VH032-Boc precursor (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M).
-
Add Trifluoroacetic acid (TFA, 10-20 eq) dropwise to the solution at 0 °C (ice bath).
-
Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Once complete, remove the solvent and excess TFA under reduced pressure (rotary evaporation).
-
The crude residue (VH032-amine as a TFA salt) is typically used directly in the next step without further purification.
-
-
Quantitative Data (Example):
| Parameter | Value |
| Starting Material | VH032-C2-NH-Boc |
| Yield | Assumed quantitative (~95-100%) |
| Purity | Used crude in the next step |
| Analysis | LC-MS to confirm mass of deprotected product |
Step 2: Amide Coupling of Deprotected VH032 with Linker
This step involves forming a stable amide bond between the newly exposed amine on VH032 and the carboxylic acid of the linker using a peptide coupling agent like HATU.[1][4]
-
Procedure:
-
Dissolve the crude deprotected VH032-amine (1.0 eq) and the bifunctional linker (e.g., Boc-NH-PEG2-COOH, 1.1 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.1 M).
-
Add N,N-Diisopropylethylamine (DIPEA, 4.0 eq) to the mixture and stir for 5 minutes at room temperature. DIPEA acts as a base to neutralize the TFA salt and facilitate the coupling.
-
Add HATU (1.2 eq) to the reaction mixture.
-
Stir at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with Ethyl Acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (VH032-Linker intermediate) by flash column chromatography.
-
-
Quantitative Data (Example):
| Parameter | Value |
| Reaction Type | Amide Coupling |
| Coupling Agent | HATU |
| Yield | 60-80% |
| Purity (post-chromatography) | >95% |
| Analysis | ¹H NMR, LC-MS |
Step 3: Final PROTAC Synthesis (Warhead Conjugation)
This final step mirrors the logic of Step 2: deprotection of the linker's other end (if necessary) followed by amide coupling to the warhead. Assuming the linker used in Step 2 has a Boc-protected amine at the other end, a deprotection step is first required.
-
Procedure (Deprotection & Coupling):
-
Deprotection: Perform a Boc deprotection on the VH032-Linker intermediate as described in Step 1.
-
Coupling: Dissolve the deprotected VH032-Linker-amine intermediate (1.0 eq) and the warhead containing a carboxylic acid (Warhead-COOH, 1.1 eq) in anhydrous DMF.
-
Add DIPEA (4.0 eq) followed by HATU (1.2 eq).
-
Stir at room temperature for 2-12 hours, monitoring by LC-MS.
-
Work up the reaction as described in Step 2.
-
Purify the final PROTAC compound using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to achieve high purity.
-
-
Quantitative Data (Example):
| Parameter | Value |
| Reaction Type | Amide Coupling |
| Coupling Agent | HATU |
| Yield (Final Step) | 40-70% |
| Purity (post-HPLC) | >98% |
| Analysis | ¹H NMR, ¹³C NMR, HRMS, HPLC Purity |
PROTAC Mechanism of Action: Signaling Pathway
The synthesized PROTAC functions by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex.[3] This proximity leads to the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, which is then recognized and degraded by the 26S proteasome.
Figure 2: Mechanism of action for a VHL-recruiting PROTAC.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Applications of (S,R,S)-AHPC-Boc Containing PROTACs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system. This approach provides a powerful alternative to traditional small-molecule inhibitors, particularly for targeting proteins that have been historically challenging to drug.
A key component in the design of many successful PROTACs is the recruitment of an E3 ubiquitin ligase. The von Hippel-Lindau (VHL) E3 ligase is a commonly utilized ligase in PROTAC design, and (S,R,S)-AHPC-Boc serves as a well-established, high-affinity ligand for VHL. This linker is integral to the construction of VHL-based PROTACs, enabling the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.
This document provides detailed application notes and protocols for the in vivo use of this compound containing PROTACs, with a focus on their applications in oncology. We will explore their use in targeting key cancer-related proteins such as Bruton's tyrosine kinase (BTK), p38 mitogen-activated protein kinase α (p38α), and Bromodomain-containing protein 4 (BRD4).
Mechanism of Action of this compound Containing PROTACs
This compound containing PROTACs are heterobifunctional molecules. One end of the molecule contains a warhead that specifically binds to the target protein of interest (POI). The other end features the this compound moiety, which binds to the VHL E3 ubiquitin ligase. A flexible linker connects these two components.
The binding of the PROTAC to both the POI and VHL brings them into close proximity, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, leading to its polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.
Figure 1: Mechanism of Action for a VHL-based PROTAC.
In Vivo Applications and Quantitative Data
Here, we summarize the in vivo applications and available quantitative data for this compound containing PROTACs targeting BTK, p38α, and BRD4.
BTK-Targeting PROTACs
Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target in B-cell malignancies.
Signaling Pathway:
Figure 2: Simplified BTK Signaling Pathway.
Quantitative In Vivo Data:
| PROTAC Name | Target | E3 Ligase Ligand | Animal Model | Dosing | Key Findings | Reference |
| SJF638 | BTK | This compound analogue | Mice | 1 mg/kg, IV | DC50 = 374 nM, Dmax = 49% in NAMALWA cells. In vivo PK data showed rapid clearance. | [1] |
| SJF678 | BTK | This compound analogue | Mice | 1 mg/kg, IV | DC50 = 162 nM, Dmax = 50% in NAMALWA cells. In vivo PK data showed rapid clearance. | [1] |
p38α-Targeting PROTACs
p38α is a key kinase in the MAPK signaling pathway, which is involved in cellular responses to stress and inflammation and has been implicated in cancer.
Signaling Pathway:
Figure 3: Simplified p38 MAPK Signaling Pathway.
Quantitative In Vivo Data:
| PROTAC Name | Target | E3 Ligase Ligand | Animal Model | Dosing | Key Findings | Reference |
| NR-11c | p38α | This compound analogue | Mammary tumor-bearing mice | Local administration | Induced p38α degradation in mammary tumors. Systemic administration led to degradation primarily in the liver. | [2][3] |
BRD4-Targeting PROTACs
BRD4 is an epigenetic reader that plays a critical role in the transcription of key oncogenes, including c-MYC.
Signaling Pathway:
Figure 4: Simplified BRD4 Transcriptional Regulation Pathway.
Quantitative In Vivo Data:
| PROTAC Name | Target | E3 Ligase Ligand | Animal Model | Dosing | Key Findings | Reference |
| MZ1 | BRD4 | VH032 (this compound analogue) | JQ1-resistant TNBC xenograft | Not specified | Rescued tumor growth and reduced BRD4 expression. | [4] |
| ARV-825 | BRD4 | Cereblon ligand | T-ALL xenograft | Not specified | Significantly reduced tumor growth. | [5] |
Experimental Protocols
The following are generalized protocols for in vivo studies using this compound containing PROTACs, based on methodologies reported in the literature. Researchers should optimize these protocols based on the specific characteristics of their PROTAC molecule and cancer model.
Experimental Workflow for a Subcutaneous Xenograft Study:
Figure 5: A typical workflow for a preclinical xenograft study.
Protocol 1: Subcutaneous Xenograft Mouse Model
-
Animal Husbandry:
-
Use immunodeficient mice (e.g., BALB/c nude, NOD-SCID) of 6-8 weeks of age.
-
House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Allow mice to acclimatize for at least one week before the start of the experiment.
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
-
Cell Preparation and Implantation:
-
Culture the desired cancer cell line (e.g., NAMALWA for BTK, MDA-MB-231 for p38α, HCC1806 for BRD4) under standard conditions.
-
Harvest cells during the logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1x10⁷ to 5x10⁷ cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[6]
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.[6]
-
Protocol 2: PROTAC Formulation and Administration
-
Formulation (Example for Intraperitoneal Injection):
-
Prepare a vehicle solution, for example, 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[1]
-
Dissolve the this compound containing PROTAC in the vehicle to the desired final concentration for dosing. The concentration will depend on the specific PROTAC and the desired dose (e.g., mg/kg).
-
-
Administration:
-
Administer the formulated PROTAC or vehicle control to the mice via the desired route (e.g., intraperitoneal, intravenous, or oral gavage) at the predetermined dosing schedule (e.g., daily, every other day).
-
Monitor the body weight of the mice 2-3 times per week as a general indicator of toxicity.
-
Protocol 3: Pharmacodynamic and Efficacy Analysis
-
Efficacy Assessment:
-
Continue to measure tumor volume and body weight throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and record their final weight and volume.
-
-
Pharmacodynamic (Target Degradation) Analysis:
-
For pharmacodynamic studies, mice can be euthanized at various time points after a single or multiple doses of the PROTAC.
-
Collect tumors and other relevant tissues.
-
Homogenize the tissue samples in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Analyze the levels of the target protein (and other relevant biomarkers) by Western blotting.
-
Protocol 4: Western Blotting for Tumor Tissue
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at high speed to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Electrophoresis and Transfer:
-
Quantify the protein concentration of each lysate.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BTK, anti-p38, anti-BRD4) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
-
Conclusion
This compound containing PROTACs represent a versatile and powerful class of molecules for inducing the in vivo degradation of a wide range of cancer-relevant targets. The data and protocols presented here provide a foundation for researchers to design and execute their own in vivo studies to evaluate the efficacy of novel VHL-based PROTACs. Careful optimization of the experimental conditions, including the animal model, PROTAC formulation, and dosing regimen, is crucial for obtaining robust and reproducible results. The continued exploration of this promising therapeutic modality holds great potential for the development of new and effective cancer treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α [diposit.ub.edu]
- 5. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
troubleshooting failed (S,R,S)-AHPC-Boc PROTAC synthesis reactions
Welcome to the technical support center for the synthesis of (S,R,S)-AHPC-Boc based PROTACs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these important molecules.
Troubleshooting Failed Synthesis Reactions
This section addresses common problems encountered during the synthesis of this compound PROTACs, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: I am having trouble with the Boc deprotection of my this compound precursor. What are the common causes of failure and how can I troubleshoot this step?
Answer:
Failure in the Boc deprotection step is a common hurdle. The primary goal is to efficiently remove the Boc group without affecting other acid-sensitive functionalities in your molecule. Here are the common causes and solutions:
-
Incomplete Deprotection:
-
Cause: Insufficient acid strength or concentration, or short reaction time.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, you can try increasing the concentration of the acid or extending the reaction time. Ensure your reagents, especially the acid, are not degraded.
-
-
Degradation of the Product:
-
Cause: Some functional groups within your PROTAC molecule may be sensitive to the acidic conditions required for Boc deprotection.
-
Solution: If you observe product degradation, consider using milder deprotection conditions. For instance, using 4M HCl in dioxane is a common and effective alternative to Trifluoroacetic Acid (TFA) and can sometimes be better tolerated by sensitive molecules. Running the reaction at 0°C can also help minimize side reactions.
-
-
Side Reactions:
-
Cause: The tert-butyl cation generated during deprotection can alkylate nucleophilic sites on your molecule, leading to unwanted byproducts.[1]
-
Solution: The choice of solvent can influence the outcome. Anhydrous conditions, for example using TFA in dry dioxane, might better protect sensitive esters.[2]
-
Here is a summary of common Boc deprotection methods with their typical conditions:
| Reagent | Typical Conditions | Reaction Time | Expected Yield | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% TFA in Dichloromethane (DCM) | 30-60 min | >95% | Highly effective and common, but can be harsh on acid-labile groups.[3] |
| 4M HCl in 1,4-Dioxane | 4-10 equivalents of HCl | 15-60 min | >90% | A good alternative to TFA, often considered milder.[2][3] |
| Oxalyl Chloride | 1-3 equivalents in a suitable solvent | 1-4 hours | Variable | Can be used under milder conditions for sensitive substrates.[3] |
Question 2: My amide coupling reaction between the deprotected (S,R,S)-AHPC amine and the linker-warhead is failing or giving low yields. What should I investigate?
Answer:
Amide bond formation is a critical step in PROTAC synthesis, and its failure can be attributed to several factors. Here's a breakdown of what to check:
-
Ineffective Coupling Reagents:
-
Cause: The chosen coupling reagents may not be suitable for your specific substrates, or they may have degraded.
-
Solution: Ensure your coupling agents, such as HATU, HOBt, or EDC, are fresh and stored under appropriate conditions. If one set of reagents fails, consider trying an alternative combination. For example, PyAOP with N-methylimidazole is another effective coupling system.[4]
-
-
Incorrect Base or Stoichiometry:
-
Cause: The choice and amount of base are crucial. An inappropriate base or incorrect stoichiometry can hinder the reaction. The presence of an ammonium (B1175870) salt counterion from the previous deprotection step can also negatively impact the reaction.[5]
-
Solution: A hindered base like N,N-Diisopropylethylamine (DIPEA) is commonly used to avoid side reactions.[6] Ensure you are using the correct molar equivalents of the base to neutralize any acid present and to facilitate the coupling. If your amine is an ammonium salt, you may need to add additional base.
-
-
Solvent and Reaction Conditions:
-
Cause: The solvent can significantly influence the reaction's success. Additionally, temperature and reaction time may not be optimal.
-
Solution: Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) are common solvents for amide coupling.[6] Ensure your solvent is dry. Most amide couplings are run at room temperature for several hours (e.g., 4-24 hours).[6][7] Monitoring the reaction by LC-MS is essential to determine the optimal reaction time.
-
Here is a table of common amide coupling conditions:
| Coupling Reagents | Base | Solvent | Typical Reaction Time |
| HATU, HOBt | DIPEA | DMF | 12-24 hours[6] |
| Supported DCC, Oxyma Pure | Supported CO3²⁻ | CH2Cl2/CH3CN | 4 hours[7] |
| PyAOP | N-methylimidazole | Not specified | Not specified[4] |
Question 3: I am facing challenges in purifying my final this compound PROTAC. What are the best practices?
Answer:
PROTACs are often large and complex molecules, which can make purification challenging. Here are some tips:
-
Chromatography:
-
Technique: Flash column chromatography and High-Performance Liquid Chromatography (HPLC) are standard methods for purifying PROTACs.[6][7]
-
Tips: Due to the often-greasy nature of PROTACs, a normal-phase silica (B1680970) gel column might not be effective. Reverse-phase chromatography (e.g., C18) is often more successful. A gradient elution with solvents like acetonitrile/water or methanol/water with a modifier like TFA or formic acid is typically used.
-
-
Characterization:
-
Technique: After purification, it is crucial to confirm the identity and purity of your PROTAC.
-
Methods: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to check the purity and confirm the molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation.[6][]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the (S,R,S) stereochemistry in the AHPC moiety?
A1: The (S,R,S) stereochemistry of the α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold is critical for its high-affinity binding to the von Hippel-Lindau (VHL) E3 ligase.[6][9] Using an incorrect epimer will result in an inactive PROTAC that cannot recruit the VHL E3 ligase and therefore will not induce protein degradation.[9]
Q2: My synthesized PROTAC is pure, but it doesn't degrade the target protein. What could be the issue?
A2: If the synthesis and purification are successful, the lack of degradation activity points towards a problem with the PROTAC's biological function. Common causes include:
-
Inefficient Ternary Complex Formation: The linker connecting the this compound and the warhead may be of an inappropriate length or composition, preventing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the VHL E3 ligase.[9]
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive and inhibit the formation of the necessary ternary complex. This leads to a decrease in degradation at higher PROTAC concentrations.[9]
-
Poor Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane to reach their intracellular target.
Q3: How can I confirm that my synthesized PROTAC is engaging the VHL E3 ligase?
A3: A competition experiment can be performed. Co-treat your cells with your PROTAC and an excess of a free VHL ligand (like (S,R,S)-AHPC). If your PROTAC is working correctly, the excess free ligand will compete for binding to VHL, leading to a reduction in the degradation of your target protein.[9]
Experimental Protocols
Protocol 1: Boc Deprotection of this compound using TFA
-
Dissolve the Boc-protected this compound intermediate (1.0 equivalent) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.[3]
-
Cool the solution to 0°C using an ice bath.
-
Slowly add Trifluoroacetic acid (TFA) (10-20 equivalents, often as a 20-50% solution in DCM) to the stirred solution.[3]
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting residue is the amine trifluoroacetate (B77799) salt, which can often be used in the next step without further purification.
Protocol 2: Amide Coupling of Deprotected (S,R,S)-AHPC with a Carboxylic Acid Linker
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve the deprotected (S,R,S)-AHPC amine (1.0 equivalent) and the carboxylic acid-containing linker-warhead (1.0-1.2 equivalents) in anhydrous Dimethylformamide (DMF).[6]
-
Add HATU (1.2 equivalents) and HOBt (1.2 equivalents) to the solution.[6]
-
Add N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.[6]
-
Stir the reaction at room temperature for 12-24 hours.[6]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction (e.g., with water or saturated ammonium chloride solution) and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Visualizations
Caption: A generalized workflow for the synthesis of this compound PROTACs.
Caption: A logical workflow for troubleshooting common issues in PROTAC synthesis.
References
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Off-Target Effects with (S,R,S)-AHPC-Boc PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S,R,S)-AHPC-Boc containing Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for PROTACs utilizing the this compound E3 ligase ligand?
A1: PROTACs containing the this compound moiety are heterobifunctional molecules designed to hijack the cell's natural protein disposal system.[1] (S,R,S)-AHPC is a derivative of the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand.[2][3] The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and the VHL E3 ligase, forming a ternary complex.[4] This proximity induces the VHL ligase to ubiquitinate the POI, marking it for degradation by the 26S proteasome.[5] The PROTAC is then released to facilitate the degradation of another POI molecule.[5]
Q2: What are the common causes of off-target effects with this compound PROTACs?
A2: Off-target effects with this compound PROTACs can arise from several factors:
-
Promiscuous Warhead: The ligand binding to your protein of interest (the "warhead") may have affinity for other proteins with similar binding domains, leading to their unintended degradation.[1][6]
-
Unfavorable Ternary Complex Formation: The specific geometry of the ternary complex formed between the POI, PROTAC, and VHL can influence which proteins are presented for ubiquitination. The linker connecting the warhead and the this compound ligand plays a critical role in determining this geometry.[7][]
-
E3 Ligase-Dependent Off-Targets: While VHL-based PROTACs are generally considered to have fewer off-target degradation profiles compared to some other E3 ligases like Cereblon (CRBN), off-target effects can still occur.[6]
-
"Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the POI or the E3 ligase, which can lead to a decrease in degradation of the intended target and potentially contribute to off-target pharmacology.[9]
Q3: How can I minimize off-target effects when designing my this compound PROTAC?
A3: Minimizing off-target effects is a key aspect of successful PROTAC development. Consider the following strategies during the design phase:
-
Optimize the Warhead: Utilize a highly selective ligand for your POI to reduce the likelihood of binding to unintended proteins.[1]
-
Systematic Linker Modification: The length, composition, and attachment point of the linker are critical for optimal ternary complex formation and selectivity.[][10] Systematically varying the linker can help identify a PROTAC with an improved selectivity profile.[1]
-
Computational Modeling: Employing molecular dynamics simulations can help predict the conformation of the ternary complex and guide the rational design of the linker to favor productive interactions for on-target degradation while minimizing off-target effects.[11]
Troubleshooting Guides
Problem 1: My this compound PROTAC degrades known off-targets of the warhead.
-
Possible Cause: The warhead's inherent lack of specificity is leading to the degradation of multiple proteins.
-
Troubleshooting Steps:
-
Validate Off-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that the PROTAC is physically engaging with the identified off-target proteins in a cellular context.[12][13]
-
Modify the Warhead: If possible, synthesize a new PROTAC with a more selective warhead for your POI.
-
Optimize the Linker: Even with a promiscuous warhead, linker optimization can sometimes impart selectivity. A different linker may alter the geometry of the ternary complex in a way that disfavors the ubiquitination of the off-target protein.[10]
-
Problem 2: Quantitative proteomics reveals unexpected protein degradation unrelated to the warhead's known targets.
-
Possible Cause: The PROTAC is inducing the degradation of proteins through a mechanism independent of the warhead's primary pharmacology. This could be due to favorable but unintended ternary complex formation with other proteins.
-
Troubleshooting Steps:
-
Confirm Degradation: Validate the proteomics hits using an orthogonal method, such as Western blotting, with specific antibodies for the potential off-target proteins.[9]
-
Generate a Negative Control: Synthesize a control PROTAC with an inactive stereoisomer of the this compound ligand (e.g., (S,S,S)-AHPC-Boc) to confirm that the degradation is dependent on VHL recruitment.[14]
-
Linker Modification Series: Synthesize a series of PROTACs with varying linker lengths and compositions to assess the impact on the off-target degradation profile. A change in the linker can disrupt the non-productive ternary complex formation.[][11]
-
CETSA for Off-Target Engagement: Perform CETSA to determine if the PROTAC directly binds to the unexpected off-target protein.[12]
-
Data Presentation
Table 1: Impact of Linker Length on the Degradation of a Target Protein by a VHL-recruiting PROTAC.
| PROTAC | Linker Composition | Target Protein | DC50 (nM) | Dmax (%) |
| PROTAC A | PEG3 | Protein X | 150 | 85 |
| PROTAC B | PEG4 | Protein X | 50 | 95 |
| PROTAC C | PEG6 | Protein X | 25 | >98 |
| PROTAC D | Alkyl C8 | Protein X | 80 | 90 |
This table illustrates how systematically increasing the length of a PEG linker can improve the degradation potency (lower DC50) and efficacy (higher Dmax) of a VHL-recruiting PROTAC. The comparison with an alkyl linker highlights that both length and composition are important determinants of PROTAC activity.
Experimental Protocols
Protocol 1: Global Quantitative Proteomics for Off-Target Profiling
This protocol outlines a general workflow for identifying off-target protein degradation using mass spectrometry.
-
Cell Culture and Treatment:
-
Culture cells of interest to ~80% confluency.
-
Treat cells with your this compound PROTAC at its optimal degradation concentration and a higher concentration to assess the "hook effect".
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC (with an inactive VHL ligand).
-
Incubate for a time course (e.g., 6, 12, and 24 hours) to distinguish between direct and downstream effects.
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze peptide samples using a high-resolution mass spectrometer.
-
Acquire data in a data-dependent or data-independent acquisition mode.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as MaxQuant or Spectronaut to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Off-Target Validation
This protocol describes how to validate the engagement of a PROTAC with a potential off-target protein.[12][13]
-
Cell Treatment:
-
Treat intact cells with the this compound PROTAC at various concentrations. Include a vehicle control.
-
-
Heat Treatment:
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.
-
-
Cell Lysis and Separation of Soluble Proteins:
-
Lyse the cells by freeze-thawing.
-
Centrifuge the lysates at high speed to pellet aggregated, denatured proteins.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the specific off-target protein in the soluble fraction using Western blotting or targeted mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble protein against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
-
Mandatory Visualizations
Caption: Mechanism of action for this compound PROTACs.
Caption: Troubleshooting workflow for off-target degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Protein Degradation and PROTACs [promega.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 9. benchchem.com [benchchem.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pelagobio.com [pelagobio.com]
- 13. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing Cell Permeability of (S,R,S)-AHPC-Boc Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for enhancing the cell permeability of (S,R,S)-AHPC-Boc derivatives, which are commonly used as ligands for the von Hippel-Lindau (VHL) E3 ligase in Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: My PROTAC incorporating an this compound derivative shows low degradation of the target protein. Could this be a permeability issue?
A1: Yes, poor cell permeability is a common reason for reduced efficacy of PROTACs.[1] These molecules are often large and may not efficiently cross the cell membrane to reach their intracellular targets.[1] If your PROTAC is not effectively entering the cell, it cannot form the necessary ternary complex with the target protein and the E3 ligase, thus preventing ubiquitination and degradation.[2] It is crucial to assess the cell permeability of your compound to determine if this is the limiting factor.
Q2: What are the key physicochemical properties of this compound derivatives and their resulting PROTACs that influence cell permeability?
A2: The cell permeability of PROTACs is influenced by several factors, including:
-
Molecular Weight (MW): PROTACs are inherently large molecules, which can hinder passive diffusion across the cell membrane.[3]
-
Polar Surface Area (PSA): A high PSA, due to the presence of polar groups like amides and hydroxyls, can reduce permeability. Strategies that mask these polar groups, for instance, through intramolecular hydrogen bonding, can create a more compact, "chameleon-like" structure with improved permeability.[1][4]
-
Hydrogen Bond Donors (HBDs): A large number of HBDs can negatively impact membrane permeability.[5]
-
Linker Composition: The linker connecting the this compound moiety to the target protein ligand plays a critical role. The length, flexibility, and chemical nature of the linker can significantly affect the overall physicochemical properties and conformation of the PROTAC, thereby influencing its permeability.[6][7]
Q3: How can I chemically modify my this compound-based PROTAC to improve its cell permeability?
A3: Several chemical modification strategies can be employed:
-
Amide-to-Ester Substitution: Replacing an amide bond with an ester can reduce the number of hydrogen bond donors and decrease polarity, which has been shown to improve permeability.[8] One study demonstrated that substituting the N-terminal tert-Leu amide with an ester in a VHL ligand derivative resulted in a 1.5 to 2-fold increase in permeability.[9]
-
Linker Optimization: The composition and length of the linker are critical. Shorter linkers often lead to increased permeability.[5] However, the linker must be long enough to allow for the formation of a stable ternary complex.[10] The use of polyethylene (B3416737) glycol (PEG) linkers can enhance solubility and permeability.[10]
-
Intramolecular Hydrogen Bonding: Designing the PROTAC to favor the formation of intramolecular hydrogen bonds can shield polar groups from the solvent, reducing the effective PSA and improving permeability.[4]
Q4: I am observing conflicting results between my PAMPA and Caco-2 permeability assays. What could be the reason?
A4: Discrepancies between PAMPA and Caco-2 assay results are not uncommon and can provide valuable insights into the transport mechanism of your compound.
-
High PAMPA, Low Caco-2: This may indicate that your compound is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp), which is expressed in Caco-2 cells but not present in the artificial PAMPA membrane.[11]
-
Low PAMPA, High Caco-2: This could suggest that your compound is actively transported into the cells by an uptake transporter present in Caco-2 cells.[11]
-
Paracellular Transport: The Caco-2 assay can account for paracellular transport (movement through the tight junctions between cells), whereas PAMPA only measures passive, transcellular diffusion.[11]
Troubleshooting Guides
Issue 1: Low Permeability Observed in PAMPA Assay
-
Problem: The compound shows low passive diffusion.
-
Possible Causes:
-
High molecular weight.
-
High polar surface area.
-
Suboptimal lipophilicity.
-
-
Troubleshooting Steps:
-
Structural Modification: Consider the chemical modification strategies outlined in FAQ Q3, such as amide-to-ester substitution or linker optimization.
-
Assess Lipophilicity: Determine the LogP or LogD of your compound. If it is outside the optimal range for permeability, consider modifications to increase or decrease lipophilicity.
-
Formulation Strategies: For in vitro assays, ensure the compound is fully solubilized. Using a small percentage of a co-solvent like DMSO is common, but the final concentration should be kept low (typically <1%) to avoid affecting membrane integrity.[12]
-
Issue 2: High Efflux Ratio in Caco-2 Assay
-
Problem: The permeability from the basolateral to the apical side is significantly higher than from the apical to the basolateral side, indicating active efflux.
-
Possible Causes:
-
The compound is a substrate for an efflux transporter like P-gp or BCRP.
-
-
Troubleshooting Steps:
-
Co-incubation with Inhibitors: Perform the Caco-2 assay in the presence of known inhibitors of common efflux transporters (e.g., verapamil (B1683045) for P-gp). A significant increase in apical-to-basolateral permeability in the presence of the inhibitor confirms that your compound is a substrate for that transporter.[12]
-
Structural Modifications: Modify the compound to reduce its affinity for the efflux transporter. This can be a challenging medicinal chemistry effort, often involving iterative structure-activity relationship (SAR) studies.
-
Data Presentation
Table 1: Permeability of VHL-Based PROTACs with Varying Linkers
| Compound | Linker Composition | PAMPA Permeability (Pₑ x 10⁻⁶ cm/s) | Reference |
| PROTAC 1 | Alkyl Chain | 0.002 | [5] |
| PROTAC 2 | 1-unit PEG | 0.005 | [5] |
| PROTAC 3 | 2-unit PEG | 0.003 | [5] |
| PROTAC 4 | 3-unit PEG | 0.002 | [5] |
Data synthesized from literature to illustrate the impact of linker composition on permeability.
Table 2: Effect of Amide-to-Ester Substitution on Permeability
| Compound | Key Functional Group | PAMPA Permeability (Pₑ x 10⁻⁶ cm/s) | Fold Increase in Permeability | Reference |
| Amide Analog | Amide | 0.010 | - | [9] |
| Ester Analog | Ester | 0.020 | 2.0 | [9] |
Illustrative data based on findings from referenced literature.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is adapted from standard methodologies for assessing passive permeability.[11][13]
Materials:
-
96-well PAMPA plate (with a filter membrane)
-
Acceptor plate
-
Phospholipid solution (e.g., 1% lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (high and low permeability)
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare the Artificial Membrane: Gently add 5 µL of the phospholipid solution to each well of the donor plate, ensuring the entire membrane surface is coated.[13]
-
Prepare Dosing Solutions: Dilute the test and control compounds to the final desired concentration (e.g., 100 µM) in PBS. The final DMSO concentration should be kept below 1%.
-
Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.[13]
-
Assemble the PAMPA Sandwich: Add 150 µL of the dosing solution to each well of the donor plate.[13] Carefully place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for 5-18 hours with gentle shaking.[11]
-
Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Apparent Permeability (Pₑ): The apparent permeability coefficient is calculated using the following equation:
where:
-
V_D = volume of the donor well
-
V_A = volume of the acceptor well
-
A = area of the membrane
-
t = incubation time
-
C_A(t) = concentration in the acceptor well at time t
-
C_equilibrium = equilibrium concentration
-
Caco-2 Cell Permeability Assay
This protocol provides a general workflow for assessing permeability across a Caco-2 cell monolayer.[14][15]
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound and controls
-
Transepithelial Electrical Resistance (TEER) meter
-
Lucifer Yellow (for monolayer integrity check)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture the cells for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions. Change the culture medium every 2-3 days.
-
Monolayer Integrity Check:
-
Measure the TEER of the monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).[15]
-
Perform a Lucifer Yellow leakage assay. A low permeability of Lucifer Yellow indicates a tight monolayer.
-
-
Permeability Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the dosing solution containing the test compound to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C for a specified time (e.g., 2 hours) with gentle shaking.
-
At the end of the incubation, collect samples from the basolateral chamber for analysis.
-
-
Permeability Experiment (Basolateral to Apical - B to A):
-
Simultaneously, in separate wells, perform the reverse experiment by adding the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate under the same conditions and collect samples from the apical chamber.
-
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio:
-
Calculate the Papp value for both A to B and B to A directions using the formula:
where:
-
dQ/dt = rate of permeation
-
A = area of the monolayer
-
C₀ = initial concentration in the donor chamber
-
-
Calculate the efflux ratio:
An efflux ratio greater than 2 suggests active efflux.
-
Mandatory Visualizations
Caption: PROTAC mechanism of action highlighting the cell permeability challenge.
Caption: Experimental workflow for assessing cell permeability.
Caption: Logical workflow for troubleshooting low PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. PAMPA | Evotec [evotec.com]
- 12. enamine.net [enamine.net]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 15. youtube.com [youtube.com]
stability issues of (S,R,S)-AHPC-Boc in different solvents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (S,R,S)-AHPC-Boc in various solvents. The information is designed to help users anticipate and address potential stability issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid and stock solutions?
A1: For long-term stability, solid this compound should be stored at -20°C under a nitrogen atmosphere. Stock solutions, typically prepared in DMSO, have different storage recommendations based on temperature. At -80°C, stock solutions are generally stable for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month. It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q2: What are the primary known stability concerns for this compound?
A2: The main stability concern for this compound arises from its functional groups. The tert-butyloxycarbonyl (Boc) protecting group is susceptible to cleavage under acidic conditions. The molecule also contains a thiazole (B1198619) ring, which can be prone to photodegradation. While the hydroxypyrrolidine core is generally stable, extreme pH and oxidative conditions should be avoided.
Q3: In which common laboratory solvents is this compound soluble and what are the stability implications?
A3: this compound is highly soluble in DMSO (up to 100 mg/mL). It is also soluble in other organic solvents like methanol (B129727) and ethanol. For aqueous buffers used in biological assays, it is common to first dissolve the compound in DMSO and then dilute it into the aqueous medium. Care should be taken as high concentrations of DMSO can be toxic to cells. The stability in aqueous solutions is pH-dependent, with acidic conditions posing the highest risk of degradation due to Boc-group hydrolysis.
Q4: Are there any known degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented in publicly available literature, based on its structure, the primary degradation product under acidic conditions would be the de-Boc-protected compound, (S,R,S)-AHPC. Under photolytic stress, various products resulting from the degradation of the thiazole ring could be formed.
Troubleshooting Guides
Issue 1: Loss of Activity in Cellular Assays
Symptoms:
-
Decreased or inconsistent biological activity over time.
-
Precipitation of the compound in the cell culture medium.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Degradation in Acidic Media | Cell culture media are typically buffered around pH 7.4. However, localized acidic microenvironments can exist. If you suspect acidic degradation, prepare fresh solutions before each experiment. Consider using a more stable analog if available for low pH applications. |
| Precipitation in Aqueous Buffer | This compound has low aqueous solubility. Ensure the final DMSO concentration is as low as possible (typically <0.5%) and compatible with your cell line. If precipitation occurs, try using a formulation with solubilizing agents like PEG300 and Tween-80 for in vivo studies, and assess their compatibility with your in vitro model. |
| Adsorption to Plastics | Small molecules can adsorb to the surface of plastic labware. Use low-adhesion microplates and polypropylene (B1209903) tubes. |
| Photodegradation | Protect solutions from light, especially if they are stored for extended periods at room temperature on the lab bench. Use amber vials or wrap containers in aluminum foil. |
Issue 2: Inconsistent Analytical Results (HPLC/UPLC-MS)
Symptoms:
-
Appearance of new peaks in the chromatogram over time.
-
Decrease in the main peak area of this compound.
-
Poor peak shape.
Possible Causes & Solutions:
| Cause | Recommended Action |
| On-Column Degradation | If using an acidic mobile phase, the Boc group may be labile. Consider using a mobile phase with a neutral or slightly basic pH if compatible with your column and analytical method. Keep the autosampler temperature low (e.g., 4°C). |
| Degradation in Sample Solvent | If samples are prepared in an acidic solvent for an extended period before injection, degradation can occur. Prepare samples fresh and analyze them promptly. |
| Oxidation | While less common, oxidative degradation can occur. If suspected, degas your solvents and consider adding a small amount of an antioxidant like BHT to your sample, if it doesn't interfere with the analysis. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Atmosphere |
| Solid | -20°C | Long-term | Nitrogen |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | N/A |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | N/A |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| DMSO | ≥ 100 mg/mL |
| Methanol | Soluble |
| Ethanol | Soluble |
| Water | Insoluble |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
1. Materials:
-
This compound
-
HPLC-grade solvents (Acetonitrile, Methanol, Water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Photostability chamber
-
UPLC-MS/MS system
2. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile (B52724) or methanol (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature.
-
Photolytic Degradation: Expose the solution in a quartz cuvette to light in a photostability chamber.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
4. Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
5. Sample Analysis:
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples by a validated stability-indicating UPLC-MS/MS method.
6. Data Analysis:
-
Monitor the decrease in the peak area of the parent compound.
-
Identify and characterize any new peaks that appear using their mass-to-charge ratio (m/z) and fragmentation patterns.
Mandatory Visualization
Caption: A troubleshooting workflow for stability issues.
Caption: Potential degradation pathways for this compound.
Technical Support Center: Refining Purification Techniques for (S,R,S)-AHPC-Boc Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (S,R,S)-AHPC-Boc conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound conjugates?
A1: Common impurities can include unreacted starting materials, diastereomeric isomers (e.g., (R,R,S), (S,S,S), etc.), byproducts from coupling reagents, and residual solvents. Incomplete Boc-protection or deprotection can also lead to related impurities.
Q2: Which chromatographic techniques are most effective for purifying this compound conjugates?
A2: A combination of techniques is often employed. Flash column chromatography on silica (B1680970) gel is a primary method for removing bulk impurities. For separating diastereomers, chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a suitable chiral stationary phase (CSP) is typically required.[1][2]
Q3: How can I improve the resolution between diastereomers during chiral HPLC?
A3: Optimizing the mobile phase composition, flow rate, and column temperature can significantly improve resolution.[3] Screening different chiral stationary phases (CSPs) is also crucial, as the selectivity is highly dependent on the nature of the CSP.[4] Decreasing the flow rate and temperature often enhances chiral selectivity.
Q4: My this compound conjugate is showing significant peak tailing in HPLC. What could be the cause and how can I fix it?
A4: Peak tailing for amine-containing compounds is often due to interactions with residual acidic silanol (B1196071) groups on the silica-based stationary phase.[5][6] To mitigate this, you can:
-
Add a small amount of a basic modifier like triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA) to the mobile phase (e.g., 0.1%).[7]
-
Use a column with a base-deactivated stationary phase.
-
Ensure the mobile phase pH is appropriate to suppress the ionization of the amine.[6]
-
Check for column contamination or degradation and clean or replace the column if necessary.[5][7]
Q5: What are some suitable solvent systems for flash column chromatography of this compound conjugates?
A5: Given the polar nature of the molecule, a gradient of methanol (B129727) in dichloromethane (B109758) (DCM) is a common choice.[2][8] For instance, starting with 100% DCM and gradually increasing the methanol concentration (e.g., up to 10%) can effectively elute the desired compound.[8] If the compound is still retained, a small percentage of a more polar solvent like methanol with a basic modifier (e.g., 1-3% triethylamine) can be used.[8] However, using more than 10% methanol in DCM may risk dissolving some of the silica gel.[8]
Troubleshooting Guides
Issue 1: Poor Separation of Diastereomers in Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of diastereomers | Insufficient selectivity of the stationary phase for the diastereomers. | Switch to a more selective purification technique like chiral HPLC or SFC with a chiral stationary phase (CSP). |
| Inappropriate solvent system. | Optimize the solvent system by trying different solvent combinations and gradients. For silica gel, consider systems like ethyl acetate/hexane (B92381) or methanol/dichloromethane.[2][8] | |
| Broad peaks and poor resolution | Column overloading. | Reduce the amount of crude material loaded onto the column. |
| Column packing issues. | Ensure the column is packed uniformly to avoid channeling. |
Issue 2: Low Yield After Purification
| Symptom | Possible Cause | Suggested Solution |
| Significant loss of product during chromatography | The compound is too polar and is irreversibly adsorbed onto the silica gel. | Add a competitive polar modifier to the mobile phase, such as a small amount of triethylamine or methanol. |
| The compound is degrading on the acidic silica gel. | Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. | |
| Product is spread across many fractions with low concentration | Inappropriate mobile phase polarity. | Optimize the mobile phase to achieve a retention factor (Rf) of ~0.3-0.4 on TLC for better separation and elution in a smaller volume. |
Quantitative Data
The following table presents representative data on the purification of a Boc-protected diastereomeric intermediate, illustrating the effectiveness of different chromatographic techniques.
| Purification Method | Stationary Phase | Mobile Phase | Diastereomeric Ratio (S,R,S) : Other | Purity (%) | Recovery (%) |
| Flash Chromatography | Silica Gel | 5% MeOH in DCM | 60:40 | >85 | ~70 |
| Preparative HPLC | C18 | Acetonitrile (B52724)/Water with 0.1% TFA | 65:35 | >90 | ~60 |
| Chiral SFC | Chiralpak AD-H | CO2/Methanol (80:20) | >99:1 | >99 | ~85 |
Note: This data is representative and actual results may vary depending on the specific reaction conditions and the nature of the impurities.
Experimental Protocols
Protocol: Chiral HPLC Method Development for Diastereomer Separation
This protocol outlines a general approach for developing a chiral HPLC method for separating the (S,R,S) diastereomer of an AHPC-Boc conjugate from other diastereomers.
-
Column Screening:
-
Select a set of chiral stationary phases (CSPs) with different selectivities (e.g., polysaccharide-based, Pirkle-type).[4]
-
Screen the columns with a standard mobile phase, such as a mixture of hexane and isopropanol (B130326) for normal phase or acetonitrile and water for reversed-phase.[4]
-
-
Mobile Phase Optimization:
-
Once a column shows some separation, optimize the mobile phase composition to improve resolution.
-
For normal phase, vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol).
-
For reversed-phase, adjust the ratio of the organic solvent and the aqueous buffer.
-
Adding additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can improve peak shape.[4]
-
-
Flow Rate and Temperature Optimization:
-
Generally, lower flow rates (e.g., 0.5-1.0 mL/min) and lower temperatures can enhance chiral resolution.
-
Systematically vary these parameters to find the optimal conditions.
-
-
Method Validation:
-
Once optimal conditions are found, validate the method for robustness, reproducibility, and linearity.
-
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 3. Optimization of the preparative separation of a chiral pharmaceutical intermediate by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. uhplcs.com [uhplcs.com]
- 6. chromtech.com [chromtech.com]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. Chromatography [chem.rochester.edu]
addressing challenges in scaling up (S,R,S)-AHPC-Boc synthesis
Technical Support Center: (S,R,S)-AHPC-Boc Synthesis Scale-Up
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up the synthesis from laboratory to pilot or production scale.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
Scaling up the synthesis of this compound, a chiral molecule often used as a von Hippel-Lindau (VHL) E3 ligase ligand in PROTACs, presents several key challenges. These typically revolve around maintaining stereochemical integrity, ensuring complete reactions, managing impurity profiles, and achieving consistent product quality. Specific areas of concern include the amide coupling step, Boc-protection and deprotection, and the final purification and isolation of the product.
Q2: How critical is the quality of raw materials in the scaled-up synthesis?
The quality of raw materials is paramount. Impurities in starting materials, reagents, or solvents can lead to significant issues in the scaled-up process, including side reactions, catalyst poisoning, and the formation of hard-to-remove impurities in the final product. The success of the synthesis is highly dependent on parameters like the quality of activators and the kinetics of deprotection steps.[1] It is crucial to establish robust specifications for all incoming materials.
Q3: What are the common side reactions observed during the amide coupling step?
The amide bond formation is a critical step and can be prone to several side reactions, especially at a larger scale. These can include:
-
Racemization: Loss of stereochemical purity at the chiral centers.
-
Guanidinylation: A side reaction that can occur when using certain uronium-based coupling reagents like HATU or HBTU, where the amine reactant is guanidinylated.
-
Formation of N-acyl urea: This can happen when using carbodiimide (B86325) reagents like DCC or EDC.[2]
-
Incomplete coupling: Leading to the presence of unreacted starting materials.
Careful selection of coupling reagents, additives (like HOBt), and reaction conditions is essential to minimize these side reactions.[2][3][4]
Q4: Are there specific recommendations for the Boc-deprotection step at a larger scale?
The Boc group is acid-labile and typically removed with strong acids like trifluoroacetic acid (TFA) or HCl.[][6] When scaling up, the key challenges are:
-
Controlling the exotherm: The reaction can be exothermic, and on a large scale, this requires careful temperature management to prevent degradation of the product.
-
Complete removal of the acid: Residual acid can affect the stability of the final product.
-
Alkylation by the t-butyl cation: The t-butyl cation generated during deprotection can alkylate nucleophilic residues in the product. The use of scavengers like anisole (B1667542) or thioanisole (B89551) is often necessary to prevent this.[6]
Troubleshooting Guides
Guide 1: Poor Yield and Purity in the Amide Coupling Step
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Insufficient activation of the carboxylic acid. | - Increase the equivalents of the coupling reagent. - Switch to a more powerful coupling reagent like HATU or COMU. - Ensure the absence of moisture, which can quench the activated species. |
| Steric hindrance between the coupling partners. | - Increase the reaction temperature moderately. - Use a less sterically hindered base. - Consider a two-step process where the acyl fluoride (B91410) is generated in situ before adding the amine.[7] | |
| Presence of Racemization | Use of a strong base or high temperatures. | - Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA.[2] - Perform the coupling at a lower temperature. - Add an anti-racemization agent like HOBt or Oxyma Pure.[2] |
| Formation of Guanidinium Byproduct | Use of excess uronium-based coupling reagent (e.g., HBTU, HATU). | - Avoid using a large excess of the coupling reagent. - Add the coupling reagent to the carboxylic acid before introducing the amine. - Switch to a phosphonium-based reagent like PyBOP, which does not cause guanidinylation. |
| N-acyl Urea Formation | Use of carbodiimide coupling reagents (DCC, EDC). | - Add HOBt or a similar additive to trap the O-acylisourea intermediate and prevent its rearrangement.[2] |
Guide 2: Challenges in Product Isolation and Purification
| Problem | Potential Cause | Recommended Solution |
| Difficulty in Crystallization | Product is an oil or forms a supersaturated solution. | - Screen a variety of solvents and solvent mixtures. - Use seeding to induce crystallization. - Employ anti-solvent crystallization techniques. |
| Presence of impurities inhibiting crystallization. | - Perform a pre-purification step like flash chromatography. - Use techniques like thermal cycling to improve crystal quality.[8] | |
| Poor Chiral Purity | Racemization during the reaction or workup. | - Re-evaluate the coupling conditions (see Guide 1). - For purification, consider chiral chromatography techniques like Supercritical Fluid Chromatography (SFC), which can be effective for separating enantiomers.[9] |
| Inconsistent Crystal Form (Polymorphism) | Variation in crystallization conditions. | - Tightly control parameters such as temperature, cooling rate, agitation, and solvent composition. - Characterize the desired polymorph and develop a crystallization process that consistently produces it. |
Experimental Protocols
General Protocol for Amide Coupling using HATU
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the Boc-protected hydroxyproline (B1673980) derivative (1.0 eq.) and HATU (1.1 eq.) in an appropriate anhydrous solvent (e.g., DMF, DCM).
-
Activation: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.) to the solution and stir for 15-30 minutes at room temperature to allow for the formation of the activated ester.
-
Coupling: Add the amine component (1.0-1.2 eq.) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC, LC-MS).
-
Workup: Once the reaction is complete, quench the reaction with water or a mild aqueous acid. Extract the product with an appropriate organic solvent.
-
Purification: Wash the organic layer with brine, dry over a drying agent (e.g., Na2SO4), and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.
General Protocol for Boc-Deprotection
-
Dissolution: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (B109758) (DCM) or ethyl acetate.
-
Acid Addition: Add a solution of a strong acid, typically 20-50% trifluoroacetic acid (TFA) in DCM or 4M HCl in dioxane, to the reaction mixture at 0 °C. If necessary, include a scavenger such as anisole (1-2 eq.).[6]
-
Reaction: Allow the reaction to warm to room temperature and stir until the deprotection is complete (typically 1-4 hours), as monitored by TLC or HPLC.
-
Removal of Acid: Concentrate the reaction mixture under reduced pressure. Co-evaporate with a solvent like toluene (B28343) to remove residual acid.
-
Isolation: The resulting amine salt can often be used directly in the next step or can be neutralized with a mild base and purified further.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for addressing low yield in the amide coupling step.
References
- 1. SPPS Resins Impact the PNA-Syntheses' Improvement [medsci.org]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. approcess.com [approcess.com]
- 9. Ultra-fast microscale purification of chiral racemates and achiral pharmaceuticals with analytical supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (S,R,S)-AHPC-Boc and VHL-Recruiting PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the formation and analysis of ternary complexes involving (S,R,S)-AHPC-Boc derived PROTACs. This compound is a key building block for synthesizing ligands that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical step in inducing targeted protein degradation.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges in a question-and-answer format to aid in resolving experimental hurdles.
General Issues
Q1: What are the essential initial checks if I fail to observe ternary complex formation or subsequent protein degradation?
A1: Before proceeding to complex troubleshooting, it's crucial to verify the integrity of your experimental components:
-
PROTAC Integrity: Confirm the chemical structure, purity (>95%), and stability of your this compound-containing PROTAC using methods like NMR and LC-MS. Ensure proper storage to prevent degradation.
-
Protein Quality: Your target Protein of Interest (POI) and VHL E3 ligase complex (typically VCB: VHL, Elongin C, Elongin B) must be pure, correctly folded, and active. Check for aggregation using Dynamic Light Scattering (DLS).
-
Binary Interactions: The formation of a ternary complex is contingent on the PROTAC's ability to first bind to both the POI and VHL independently. Confirm these two binary interactions before assessing the ternary complex.[1] Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are ideal for this purpose.[2]
-
Cellular Context: For cellular assays, confirm that your chosen cell line expresses sufficient levels of both the target protein and the VHL E3 ligase complex via Western Blot.[3]
Q2: My PROTAC shows strong binary binding to both the target and VHL, but I don't see efficient degradation. What could be the issue?
A2: This points to a problem with the ternary complex itself or downstream events.
-
Inefficient Ternary Complex Formation: Even with good binary affinities, the PROTAC may not effectively bridge the two proteins due to poor cooperativity.[4] Cooperativity (alpha, α) is a measure of how the binding of one protein influences the binding of the other.
-
Unproductive Ternary Complex: A stable ternary complex does not guarantee degradation. The geometry of the complex, dictated by the PROTAC's linker length and attachment points, might not be optimal for the E3 ligase to ubiquitinate the target protein.[1][4]
-
Poor Cell Permeability: PROTACs are often large molecules that may have difficulty crossing the cell membrane.[5] Assess cell permeability and target engagement in live cells using assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™.[3][6]
Assay-Specific Troubleshooting
Q3: I'm observing a "hook effect" in my degradation or ternary complex assays. What is it and how can I mitigate it?
A3: The "hook effect" is a common phenomenon in PROTAC research, characterized by a bell-shaped dose-response curve where the desired effect (e.g., degradation or ternary complex formation signal) decreases at high PROTAC concentrations.[5][7][8] This occurs because excess PROTAC saturates both the POI and VHL, leading to the formation of non-productive binary complexes (POI-PROTAC and VHL-PROTAC) at the expense of the productive ternary complex (POI-PROTAC-VHL).[7][9]
Mitigation Strategies:
-
Titrate the PROTAC: Perform a wide, granular dose-response curve (e.g., from pM to high µM) to fully characterize the bell shape and identify the optimal concentration for ternary complex formation.[5][9]
-
Optimize Protein Concentrations: In biochemical assays, adjusting the concentrations of the POI and VHL can sometimes shift the hook effect to higher PROTAC concentrations.[1]
-
Enhance Cooperativity: Redesigning the PROTAC to have higher positive cooperativity can stabilize the ternary complex over the binary ones, reducing the hook effect.[9] This often involves optimizing the linker.[9][10]
Q4: My biochemical (e.g., SPR, ITC) and cellular (e.g., Western Blot, NanoBRET™) assay results are inconsistent.
A4: Discrepancies between in vitro and in-cell assays are common and can arise from several factors:
-
Cellular Environment: The crowded intracellular environment, post-translational modifications, and the presence of competing endogenous molecules can influence ternary complex formation in ways not captured by biochemical assays using purified proteins.[1][3]
-
Catalytic Nature of PROTACs: In cells, even a transient or weakly stable ternary complex can be sufficient to trigger ubiquitination and degradation, a fact that might be missed in equilibrium-based biochemical assays.[3]
-
Compound Permeability and Stability: The PROTAC may have poor cell permeability or be rapidly metabolized, leading to low intracellular concentrations and weak effects in cellular assays despite potent activity in vitro.[3]
Solution:
-
Use Orthogonal Assays: Validate findings using a combination of in vitro and in-cell methods to build a comprehensive understanding of your PROTAC's behavior.[3]
-
Live-Cell Target Engagement: Employ live-cell assays like NanoBRET™ to confirm that the PROTAC is forming the ternary complex within its native cellular context.[6][11]
II. Quantitative Data Summary
The stability and efficacy of a PROTAC are heavily influenced by the binding affinities of its binary and ternary complexes. The cooperativity factor (α) quantifies the synergy of the system, where α > 1 indicates positive cooperativity (ternary complex is more stable than binary complexes), and α < 1 indicates negative cooperativity.
Table 1: Representative Biophysical Parameters for VHL-Based PROTACs This table summarizes data for the well-characterized VHL-recruiting PROTAC, MZ1, which targets BET bromodomains (BRD). It serves as a reference for expected binding affinities and cooperativity.
| Interaction | Assay | KD (nM) | Cooperativity (α) | Reference(s) |
| Binary Interactions | ||||
| MZ1 ↔ VCB Complex | SPR | 29 - 70 | N/A | [12][13] |
| MZ1 ↔ VCB Complex | ITC | 66 | N/A | [12] |
| MZ1 ↔ BRD4BD2 | SPR | 1 | N/A | [12] |
| MZ1 ↔ BRD4BD2 | ITC | 4 | N/A | [12] |
| Ternary Interactions | ||||
| VCB-MZ1 ↔ BRD4BD1 | SPR | ~30 | ~1 (No cooperativity) | [13] |
| VCB-MZ1 ↔ BRD4BD2 | SPR | ~2 | ~26 (Positive) | [12][13] |
| VCB-MZ1 ↔ BRD4BD2 | ITC | ~4 | ~15 (Positive) | [12] |
Note: VCB refers to the VHL-ElonginC-ElonginB complex. KD values can vary based on specific assay conditions and protein constructs used.
III. Experimental Protocols & Methodologies
Detailed methodologies for key experiments are provided below to guide researchers in setting up and executing robust assays for ternary complex characterization.
PROTAC Mechanism of Action & Signaling Pathway
The fundamental action of a PROTAC is to hijack the cell's ubiquitin-proteasome system. The diagram below illustrates this pathway.
Caption: PROTAC-mediated protein degradation pathway.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful label-free technique for measuring real-time binding kinetics (ka, kd) and affinity (KD) for both binary and ternary complexes.[2][14]
Experimental Workflow:
Caption: Workflow for SPR-based ternary complex analysis.
Detailed Protocol:
-
Immobilization: Covalently immobilize biotinylated VCB complex onto a streptavidin-coated sensor chip to a target density (e.g., ~100 RU).[12]
-
Binary Interaction Analysis (VHL-PROTAC):
-
Prepare a series of dilutions of the PROTAC in running buffer (e.g., 0-500 nM).
-
Inject the PROTAC solutions over the immobilized VHL surface.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and binary dissociation constant (KDbinary).[1]
-
-
Ternary Interaction Analysis (VHL-PROTAC-POI):
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the POI (e.g., 20-50 times its KD to the PROTAC) mixed with varying concentrations of the PROTAC.[15]
-
Inject these co-solutions over the VHL surface. The interaction between VHL and the POI alone should be negligible.[12]
-
Fit the sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation (KDternary). Single-cycle kinetics may be required for high-affinity, slow-dissociating complexes.[12]
-
-
Cooperativity Calculation: Calculate the cooperativity factor using the formula: α = KDbinary / KDternary .[15]
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters including binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[1]
Detailed Protocol:
-
Sample Preparation:
-
Crucially, all components (proteins, PROTAC) must be in an identical, matched buffer to minimize heats of dilution.[1] Dialysis is highly recommended.
-
Degas all solutions immediately before the experiment to prevent air bubbles.
-
-
Binary Titration (e.g., PROTAC into VHL):
-
Load the VHL solution (e.g., 10-20 µM) into the ITC sample cell.
-
Load the PROTAC solution (10-20x molar excess, e.g., 100-400 µM) into the injection syringe.
-
Perform the titration and analyze the data using a one-site binding model to determine KDbinary.
-
-
Ternary Titration (e.g., PROTAC into VHL + POI):
-
This is more complex. One common method is to pre-saturate one protein with the other. For example, prepare a solution of VHL (e.g., 10-20 µM) pre-saturated with an excess of the POI in the ITC cell.
-
Titrate the PROTAC into this pre-formed binary complex.
-
Analyze the data to determine the apparent KD for ternary complex formation (KDternary).
-
-
Cooperativity Calculation: Calculate the cooperativity factor: α = KDbinary / KDternary .
Co-Immunoprecipitation (Co-IP) for In-Cell Validation
Co-IP is a gold-standard technique to confirm the formation of the POI-PROTAC-VHL ternary complex within a cellular context.[16][17] A two-step or sequential IP can provide more definitive evidence than a single IP.[16]
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T) to 70-80% confluency. For transient expression, transfect cells with epitope-tagged constructs (e.g., Flag-POI and HA-VHL).
-
Optional: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours to prevent degradation of the target protein and stabilize the complex.
-
Treat cells with the PROTAC at its optimal concentration or DMSO (vehicle control) for 4-6 hours.
-
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
First Immunoprecipitation:
-
Incubate the cleared cell lysate with an antibody against the first epitope tag (e.g., anti-Flag antibody) overnight at 4°C.
-
Capture the immune complexes using Protein A/G beads.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the complexes, for instance, by using a competitive peptide (e.g., Flag peptide).[16][17]
-
-
Second Immunoprecipitation:
-
Incubate the eluate from the first IP with an antibody against the second epitope tag (e.g., anti-HA antibody).
-
Capture and wash these complexes as before.
-
-
Western Blot Analysis:
-
Elute the final protein complexes from the beads and resolve them by SDS-PAGE.
-
Perform a Western Blot and probe for the presence of all three components: the POI (anti-Flag), VHL (anti-HA), and potentially an endogenous interaction partner to confirm specificity. A successful two-step Co-IP provides strong evidence of the ternary complex.[16]
-
References
- 1. benchchem.com [benchchem.com]
- 2. aragen.com [aragen.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Ternary Complex Formation [promega.com]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. o2hdiscovery.co [o2hdiscovery.co]
- 15. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to (S,R,S)-AHPC-Boc and Other VHL Ligands in PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of the potency and efficacy of a Proteolysis Targeting Chimera (PROTAC). The von Hippel-Lindau (VHL) E3 ligase is a popular choice for PROTAC design, and a variety of ligands have been developed to recruit it. This guide provides an objective comparison of (S,R,S)-AHPC-Boc, a derivative of the widely used VHL ligand VH032, with other notable VHL ligands. The following sections present a compilation of experimental data, detailed methodologies for key experiments, and visual representations of the underlying biological processes to inform the selection of the optimal VHL ligand for your research.
Data Presentation: Quantitative Comparison of VHL Ligands in PROTACs
The efficacy of a PROTAC is multi-faceted and is influenced by the binding affinities of its constituent ligands to the target protein and the E3 ligase, the stability of the resulting ternary complex, and the efficiency of target protein degradation. This section summarizes key quantitative data for PROTACs incorporating this compound (often through its active form, VH032) and other commonly used VHL ligands.
Table 1: VHL Ligand Binding Affinities
| VHL Ligand | Binding Affinity (Kd) to VHL | Method | Reference |
| VH032 ((S,R,S)-AHPC) | 185 nM | Isothermal Titration Calorimetry (ITC) | [1] |
| VH101 | 44 nM | Fluorescence Polarization (FP) | [1] |
| VH298 | 80-90 nM | Not Specified | [2] |
| VHL-IN-1 | 37 nM | Dissociation Constant (Kd) | [3] |
| VL285 | 340 nM (IC50) | Not Specified | [2] |
Table 2: Comparative Degradation Performance of VHL-based PROTACs
| PROTAC | VHL Ligand | Target Protein | DC50 | Dmax | Cell Line | Reference |
| ARD-266 | VHL Ligand 8 | Androgen Receptor (AR) | 0.2-1 nM | >90% | LNCaP, VCaP, 22Rv1 | [2] |
| ARV-771 | (S,R,S)-AHPC-Me | BET Proteins | <1 nM | >90% | CRPC cells | [2] |
| GMB-475 | (S,R,S)-AHPC | BCR-ABL1 | 1.11 µM (IC50) | Not Specified | Ba/F3 | [4] |
| SJFα | Amide-based | p38α | 7.16 nM | 97.4% | MDA-MB-231 | [5] |
| SJFδ | Phenyl-based | p38δ | <100 nM | >90% | MDA-MB-231 | [5] |
Mandatory Visualization
To facilitate a deeper understanding of the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate key signaling pathways and experimental workflows.
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. dhvi.duke.edu [dhvi.duke.edu]
- 5. Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of (S,R,S)-AHPC-Boc in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methods used to validate the cellular target engagement of (S,R,S)-AHPC-Boc, a widely used ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] Accurate confirmation of target binding within the complex cellular environment is a critical step in the development of Proteolysis Targeting Chimeras (PROTACs) and other chemical probes that rely on VHL recruitment.[4][5][6] We will compare key experimental techniques, present supporting data, and provide detailed protocols to aid in the design and execution of robust target validation studies.
The Role of VHL in Targeted Protein Degradation
This compound, also known as VH032-Boc, is a synthetic ligand designed to bind to the substrate recognition subunit of the VHL E3 ubiquitin ligase complex.[1] In the rapidly advancing field of targeted protein degradation, molecules like this compound serve as the E3 ligase-recruiting component of PROTACs.[7][8] A PROTAC is a heterobifunctional molecule that brings a target protein of interest (POI) into close proximity with an E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[9][10] The entire process hinges on the initial, specific engagement of the VHL ligand with the VHL protein inside the cell.
The diagram below illustrates the mechanism by which a PROTAC, utilizing a VHL ligand, hijacks the ubiquitin-proteasome system to induce degradation of a target protein.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
The Critical Role of Stereochemistry in PROTAC Efficacy: A Comparative Guide to (S,R,S)-AHPC-Boc and its Diastereomers
In the landscape of targeted protein degradation, the precise three-dimensional arrangement of atoms within a Proteolysis Targeting Chimera (PROTAC) is paramount to its success. This guide provides a detailed comparison of the widely used von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC-Boc, and its diastereomers, highlighting the profound impact of stereochemistry on PROTAC efficacy. Through an examination of experimental data and methodologies, we illustrate why the specific (S,R,S) configuration is critical for effective protein degradation.
The engine of a VHL-recruiting PROTAC is its ability to form a stable ternary complex between the target protein and the VHL E3 ubiquitin ligase. This proximity is the crucial first step in the ubiquitination and subsequent proteasomal degradation of the target protein. The stereochemistry of the VHL ligand, in this case, the (S,R,S) configuration of the α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) core, plays a decisive role in the successful formation and stability of this complex.
The Decisive Impact of Stereochemistry on VHL Binding and PROTAC Function
The (S,R,S) stereoisomer of the AHPC ligand is well-established for its high binding affinity to the VHL E3 ligase.[1][2][3] Conversely, its diastereomers, such as the (S,S,S)-AHPC isomer, are often utilized as negative controls in experimental setups due to their significantly diminished or complete lack of VHL binding.[4][5] This stark difference in binding affinity directly translates to the efficacy of the resulting PROTAC.
A PROTAC incorporating the this compound ligand can effectively recruit the VHL E3 ligase to the target protein, leading to its degradation. In contrast, a PROTAC synthesized with a diastereomeric form of AHPC, such as (S,S,S)-AHPC-Boc, is rendered inactive. This is because the incorrect stereochemistry prevents the necessary interactions with the VHL binding pocket, thereby inhibiting the formation of a productive ternary complex.
Comparative Data: this compound vs. its Diastereomers in BRD4 Degradation
To illustrate this principle, we can examine hypothetical comparative data for PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-studied target in cancer therapy.
| PROTAC Component | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | VHL Binding Affinity (Kd) | Reference |
| This compound | BRD4 | Human Leukemia RS4;11 | ~1-10 | >90 | Low nM | [6][7] |
| (S,S,S)-AHPC-Boc | BRD4 | Human Leukemia RS4;11 | >10,000 | <10 | Not Detectable | [4][5] |
Note: The data presented for the (S,S,S)-AHPC-Boc PROTAC is inferred based on its established use as a negative control and the known requirement of VHL binding for degradation.
As the table demonstrates, a PROTAC utilizing the this compound ligand is expected to induce potent degradation of BRD4 at nanomolar concentrations, achieving a high maximal degradation level (Dmax). In stark contrast, a PROTAC containing the (S,S,S)-AHPC-Boc diastereomer would be largely inactive, with a DC50 value several orders of magnitude higher and minimal to no observable degradation. This dramatic difference underscores the stringent stereochemical requirements for VHL engagement and subsequent PROTAC-mediated protein degradation.
Visualizing the PROTAC Mechanism and Experimental Workflow
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for evaluating PROTAC efficacy.
Figure 1: PROTAC-mediated degradation of a target protein.
Figure 2: Experimental workflow for PROTAC evaluation.
Experimental Protocols
To ensure robust and reproducible results when comparing the efficacy of PROTAC diastereomers, it is essential to follow standardized experimental protocols. Below are detailed methodologies for key experiments.
Synthesis of (S,R,S)-AHPC-based PROTACs
A general method for synthesizing an (S,R,S)-AHPC-based PROTAC involves the coupling of the VHL ligand to a linker, followed by conjugation to the target protein ligand.[3][8]
Materials:
-
(S,R,S)-AHPC hydrochloride
-
Linker with appropriate functional groups (e.g., PEG linker with a terminal amine and a protected carboxylic acid)
-
Target protein ligand with a suitable reactive handle
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Deprotection agent (e.g., TFA)
Procedure:
-
Coupling of AHPC to the Linker: Dissolve (S,R,S)-AHPC hydrochloride and the protected linker in DMF. Add HATU, HOBt, and DIPEA to the solution and stir at room temperature for 12-24 hours. Monitor the reaction by LC-MS. Purify the product by flash column chromatography.
-
Deprotection of the Linker: Dissolve the purified product in a solution of TFA in DCM and stir at room temperature for 1-2 hours to remove the protecting group. Remove the solvent under reduced pressure.
-
Coupling to Target Ligand: Dissolve the deprotected AHPC-linker conjugate and the target protein ligand in DMF. Add coupling agents and a base, and stir at room temperature until the reaction is complete as monitored by LC-MS.
-
Purification: Purify the final PROTAC product by preparative HPLC. Confirm the identity and purity by NMR and high-resolution mass spectrometry.
Note: The synthesis of a PROTAC with a diastereomeric AHPC ligand would follow the same procedure, substituting the (S,R,S)-AHPC hydrochloride with the desired diastereomer.
Western Blot Analysis of PROTAC-Mediated Protein Degradation
Western blotting is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.[2][3][9]
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest and its diastereomeric control
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTACs (both the active and inactive diastereomers) for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Ternary Complex Formation Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
HTRF is a proximity-based assay used to detect the formation of the ternary complex in vitro.[10][11]
Materials:
-
Recombinant purified VHL E3 ligase complex (e.g., His-tagged)
-
Recombinant purified target protein (e.g., GST-tagged)
-
PROTAC of interest and its diastereomeric control
-
HTRF-compatible antibodies (e.g., anti-His-Europium cryptate and anti-GST-d2)
-
Assay buffer
-
Low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the PROTACs in the assay buffer.
-
Reaction Setup: In a 384-well plate, add the PROTAC dilutions, the VHL complex, and the target protein.
-
Antibody Addition: Add the HTRF antibody pair to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow for complex formation and antibody binding.
-
Detection: Read the plate on an HTRF-compatible plate reader, measuring the emission at both 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and plot it against the PROTAC concentration. A bell-shaped curve is typically observed, with the peak indicating the optimal concentration for ternary complex formation.
Conclusion
The stereochemistry of the VHL ligand is a critical determinant of PROTAC efficacy. As demonstrated, the this compound configuration is essential for high-affinity binding to the VHL E3 ligase, which is a prerequisite for the formation of a stable ternary complex and subsequent degradation of the target protein. Its diastereomers, lacking this precise three-dimensional arrangement, are unable to effectively recruit VHL and therefore serve as invaluable negative controls in PROTAC research. This guide underscores the importance of careful stereochemical control in the design and synthesis of effective PROTACs and provides a framework of robust experimental protocols for their evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. labonline.com.au [labonline.com.au]
- 11. reactionbiology.com [reactionbiology.com]
A Comparative Analysis of VHL and Cereblon E3 Ligase Ligands in Targeted Protein Degradation
A deep dive into the performance, mechanisms, and experimental considerations of (S,R,S)-AHPC-Boc (a VHL ligand precursor) and prominent Cereblon ligands for researchers, scientists, and drug development professionals.
In the rapidly advancing field of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a critical determinant in the successful design of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparative analysis of this compound, a precursor to the von Hippel-Lindau (VHL) E3 ligase ligand VH032, and a class of widely used Cereblon (CRBN) ligands, including pomalidomide, lenalidomide, and thalidomide (B1683933). We present a side-by-side look at their binding affinities, the degradation efficiencies of the PROTACs they form, their respective signaling pathways, and detailed experimental protocols to support further research and development.
Ligand Structures
A fundamental aspect of PROTAC design is the chemical nature of the E3 ligase-recruiting moiety. Below are the chemical structures of this compound and the prominent Cereblon ligands.
This compound is a protected form of the VHL ligand (S,R,S)-AHPC (VH032), which is incorporated into VHL-recruiting PROTACs. The Boc (tert-butyloxycarbonyl) protecting group is typically removed to allow for linker attachment.
Cereblon ligands , such as pomalidomide, lenalidomide, and thalidomide, are immunomodulatory drugs (IMiDs) that have been repurposed as CRBN-recruiting moieties in PROTACs.[][2][3][4][5]
Performance Comparison: VHL vs. Cereblon Ligands in PROTACs
The efficacy of a PROTAC is determined by its ability to induce the degradation of a target protein. This is quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). Here, we compare the performance of PROTACs that utilize either a VHL ligand (derived from precursors like this compound) or a Cereblon ligand to target the same protein, BRD4.
| E3 Ligase Ligand | PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| VHL Ligand | MZ1 | BRD4 | H661, H838 | 8, 23 | Complete at 100 nM | [6] |
| VHL Ligand | ARV-771 | BRD2/3/4 | CRPC | < 1, < 5 | Not Reported | [6] |
| Cereblon Ligand | ARV-825 | BRD4 | Burkitt's Lymphoma, 22RV1, NAMALWA, CA46 | < 1, 0.57, 1, 1 | Not Reported | [6][7] |
Binding Affinity of E3 Ligase Ligands
The binding affinity of the ligand for its respective E3 ligase is a crucial factor in the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for efficient protein degradation.
| Ligand | E3 Ligase | Binding Affinity (Kd/IC50) | Assay Method | Reference |
| VH032 (from (S,R,S)-AHPC) | VHL | 185 nM (Kd) | Surface Plasmon Resonance (SPR) | |
| Pomalidomide | Cereblon | ~157 nM (Kd), ~1.2-3 µM (IC50) | Competitive Titration, Competitive Binding Assay, TR-FRET | |
| Lenalidomide | Cereblon | ~178 nM (Kd), ~1.5-3 µM (IC50) | Competitive Titration, Competitive Binding Assay, TR-FRET | |
| Thalidomide | Cereblon | ~250 nM (Kd) | Competitive Titration | [8] |
Signaling Pathways and Mechanism of Action
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The choice of E3 ligase determines which specific cellular machinery is recruited.
Cereblon (CRBN) Signaling Pathway
Cereblon is a substrate receptor of the Cullin 4A/B RING E3 ubiquitin ligase complex (CRL4-CRBN).[9] When a CRBN-recruiting PROTAC binds to both CRBN and the target protein, it induces the formation of a ternary complex. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The CRBN pathway is also involved in the regulation of various cellular processes, including the Wnt signaling pathway.[10]
Caption: CRBN-mediated protein degradation pathway.
von Hippel-Lindau (VHL) Signaling Pathway
The von Hippel-Lindau protein is the substrate recognition component of the an E3 ubiquitin ligase complex. The VHL-HIF pathway is a key regulator of the cellular response to changes in oxygen levels.[11][12][13][14] Under normoxic conditions, VHL recognizes and binds to the alpha subunit of hypoxia-inducible factor (HIF-α), leading to its ubiquitination and proteasomal degradation. VHL-recruiting PROTACs mimic this interaction, bringing a target protein to the VHL E3 ligase complex for degradation.
Caption: VHL-mediated protein degradation pathway.
Experimental Protocols
Accurate and reproducible experimental data are essential for the comparative analysis of PROTACs. Below are detailed methodologies for key experiments.
Experimental Workflow for PROTAC Evaluation
A typical workflow for evaluating and comparing the efficacy of different PROTACs involves several key stages, from initial synthesis to in-cell protein degradation assessment.
Caption: General experimental workflow for PROTAC evaluation.
Protocol 1: Western Blot Analysis for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of the lysates and prepare them for electrophoresis by adding Laemmli buffer and boiling.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
4. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Repeat the process for a loading control protein (e.g., GAPDH or β-actin).
5. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[][5][15]
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity Determination
SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand and an analyte in real-time. This protocol describes its use for measuring the binding of an E3 ligase ligand to its corresponding E3 ligase.
1. Immobilization of E3 Ligase:
-
The purified E3 ligase (e.g., VHL complex) is immobilized on the surface of a sensor chip.
2. Analyte Injection:
-
A series of concentrations of the analyte (the E3 ligase ligand or a PROTAC containing it) are injected over the sensor surface.
3. Data Acquisition and Analysis:
-
The change in the refractive index at the sensor surface, which is proportional to the mass of analyte bound, is monitored in real-time to generate a sensorgram.
-
The association and dissociation rate constants (kon and koff) are determined by fitting the sensorgram data to a suitable binding model.
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of koff to kon.
Protocol 3: Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
1. Sample Preparation:
-
The purified E3 ligase (e.g., CRBN) is placed in the sample cell of the calorimeter.
-
The E3 ligase ligand is loaded into the injection syringe. Both solutions should be in identical, well-degassed buffers.
2. Titration:
-
A series of small injections of the ligand are made into the E3 ligase solution while the temperature is kept constant.
-
The heat released or absorbed upon each injection is measured.
3. Data Analysis:
-
The heat change per injection is plotted against the molar ratio of ligand to E3 ligase.
-
The resulting isotherm is fitted to a binding model to determine the Kd, n, and ΔH of the interaction.[16][17][18]
References
- 2. thalidomide-tragedy.com [thalidomide-tragedy.com]
- 3. thalidomide-tragedy.com [thalidomide-tragedy.com]
- 4. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Von Hippel-Lindau Tumor Suppressor Pathways & Corresponding Therapeutics in Kidney Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 13. VHL and Hypoxia Signaling: Beyond HIF in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Confirming Target Degradation with (S,R,S)-AHPC-Boc Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, inducing the degradation of specific proteins rather than merely inhibiting their function.[1][2] This guide provides a comparative overview of methodologies to confirm target protein degradation mediated by PROTACs utilizing the (S,R,S)-AHPC-Boc E3 ligase ligand, which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] We will explore key experimental techniques, present comparative data, and provide detailed protocols to aid researchers in the robust validation of their PROTAC molecules.
Mechanism of Action: this compound Based PROTACs
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5][6] this compound is a derivative of a high-affinity ligand for the VHL E3 ligase.[7] PROTACs incorporating this moiety hijack the cell's natural ubiquitin-proteasome system.[4] By forming a ternary complex between the POI and the VHL E3 ligase, the PROTAC facilitates the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][8]
Caption: Mechanism of action for a VHL-recruiting PROTAC.
Key Experimental Techniques for Confirming Target Degradation
Several robust methods are employed to verify and quantify the degradation of a target protein by a PROTAC. The choice of assay depends on the specific research question, throughput requirements, and available instrumentation.
| Technique | Principle | Key Parameters | Advantages | Limitations |
| Western Blotting | Immunoassay to detect and quantify the target protein in cell lysates.[1] | DC50 (concentration for 50% degradation), Dmax (maximum degradation).[1] | Widely accessible, provides information on protein size, relatively inexpensive.[9] | Semi-quantitative, lower throughput, dependent on antibody quality.[10] |
| Quantitative Mass Spectrometry (Proteomics) | Unbiased identification and quantification of thousands of proteins in a sample.[5][11] | Fold change in protein abundance, identification of off-target effects. | High-throughput, global proteome coverage, highly quantitative, identifies off-targets.[12] | Requires specialized instrumentation and expertise, higher cost. |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in the thermal stability of a protein upon ligand binding.[13][14] | Thermal shift (ΔTm). | Confirms direct target engagement in a cellular context.[15][16] | Indirect measure of degradation, lower throughput for traditional format.[14] |
| Reporter Gene Assays (e.g., NanoLuc) | Target protein is fused to a reporter (e.g., luciferase), and degradation is measured by loss of signal.[10] | Luminescence signal reduction. | High-throughput, suitable for screening, highly sensitive.[10] | Requires genetic modification of cells, potential for artifacts from the fusion tag. |
| Flow Cytometry | Intracellular staining with a fluorescently labeled antibody against the target protein. | Decrease in mean fluorescence intensity. | Single-cell analysis, can be high-throughput. | Dependent on antibody specificity and cell permeability. |
Comparison with Alternative E3 Ligase Recruiters
While this compound recruits the VHL E3 ligase, other E3 ligases can also be hijacked by PROTACs, with Cereblon (CRBN) being another common choice.[8] The choice of E3 ligase can impact the degradation efficiency, substrate scope, and potential for off-target effects.
| Feature | This compound (VHL) | Pomalidomide/Lenalidomide-based (CRBN) |
| E3 Ligase Recruited | von Hippel-Lindau (VHL)[3] | Cereblon (CRBN)[8] |
| Expression Profile | VHL is ubiquitously expressed.[3] | CRBN is widely expressed, but levels can vary between tissues. |
| Known Substrate Scope | Broad, but distinct from CRBN. | Broad, with some overlap and some distinct substrates compared to VHL. |
| Advantages | Well-characterized, high-affinity ligands available. | Potent degraders have been developed; different substrate repertoire may be advantageous for certain targets. |
| Considerations | Potential for VHL-related off-target effects. | Potential for immunomodulatory effects associated with CRBN ligands. |
Experimental Protocols
Protocol 1: Western Blotting for Target Degradation
This protocol outlines the steps to quantify the reduction in target protein levels following treatment with an this compound based PROTAC.[1][8]
Materials:
-
Cell culture reagents
-
This compound based PROTAC
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 16-24 hours).[8]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel.[8]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.[1]
Caption: Workflow for Western blot analysis of PROTAC-induced degradation.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes how to confirm that the PROTAC directly binds to its intended target within the cell.[13][15]
Materials:
-
Cell culture reagents
-
This compound based PROTAC
-
Vehicle control (e.g., DMSO)
-
PBS
-
Liquid nitrogen
-
Heating block or PCR machine
-
Lysis buffer with protease inhibitors
-
Centrifuge
-
Western blotting reagents (as in Protocol 1)
Procedure:
-
Cell Treatment: Treat cells in suspension or adherent plates with the PROTAC at a desired concentration or vehicle control for a specific time.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble target protein at each temperature by Western blotting as described in Protocol 1.
-
Data Interpretation: A positive target engagement will result in a shift in the melting curve of the target protein to a higher temperature in the presence of the PROTAC, indicating stabilization.
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Conclusion
Confirming target degradation is a critical step in the development of this compound based PROTACs. A multi-faceted approach, combining techniques like Western blotting for quantification of degradation, CETSA for target engagement, and mass spectrometry for global proteome analysis, provides the most comprehensive validation. By carefully selecting and executing these experimental protocols, researchers can confidently assess the efficacy and specificity of their PROTAC molecules, accelerating the development of this promising new class of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Protein Degrader [proteomics.com]
- 12. sapient.bio [sapient.bio]
- 13. pelagobio.com [pelagobio.com]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. (PDF) The cellular thermal shift assay for evaluating drug target interactions in cells (2014) | Rozbeh Jafari | 1097 Citations [scispace.com]
- 16. biorxiv.org [biorxiv.org]
side-by-side comparison of different linkers with (S,R,S)-AHPC-Boc
A Comparative Guide to Linker Technologies in Targeted Drug Delivery: (S,R,S)-AHPC-Boc in PROTACs vs. Linkers in ADCs
For researchers, scientists, and drug development professionals, the precise engineering of therapeutic conjugates is paramount. The linker, a critical component connecting a targeting moiety to a therapeutic agent, dictates the stability, efficacy, and safety of these complex drugs. This guide provides a comparative analysis of linker technologies, clarifying the distinct roles of molecules like this compound in Proteolysis Targeting Chimeras (PROTACs) and the diverse linkers employed in Antibody-Drug Conjugates (ADCs).
Understanding the Role of this compound
This compound is not a linker in the traditional sense but rather a key building block for a specific class of therapeutic agents known as PROTACs. It functions as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] In PROTAC technology, a molecule is designed to bind to both a target protein for degradation and an E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for destruction by the proteasome. (S,R,S)-AHPC is the VHL-binding component, and the Boc group is a protective chemical moiety that is removed to allow for the attachment of a linker, which is then connected to a ligand for the target protein.[4][5]
The linker in a PROTAC is the chemical bridge connecting the E3 ligase ligand (like AHPC) to the target protein ligand. Common PROTAC linkers include polyethylene (B3416737) glycol (PEG) chains and alkyl chains, which are chosen to optimize the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[5]
Linker Technologies in Antibody-Drug Conjugates (ADCs)
In contrast to PROTACs, ADCs are designed to deliver a potent cytotoxic payload directly to cancer cells.[6][7] The linker in an ADC connects a monoclonal antibody, which provides tumor cell specificity, to the cytotoxic drug.[7][] The ideal ADC linker is stable in systemic circulation to prevent premature drug release and is efficiently cleaved to release the payload within the target tumor cell or its microenvironment.[7][9]
ADC linkers are broadly categorized as cleavable and non-cleavable.[10][11][12]
Cleavable Linkers
Cleavable linkers are designed to release the cytotoxic payload in response to specific triggers within the tumor microenvironment or inside the cancer cell.[6][7][10]
-
Enzyme-Sensitive Linkers: These are among the most successful cleavable linkers and often contain dipeptide sequences, such as valine-citrulline (Val-Cit) or valine-alanine (Val-Ala).[6][10][12] These sequences are recognized and cleaved by lysosomal proteases like cathepsin B, which are abundant in cancer cells.[6][10] Tetrapeptide linkers are also used and can offer greater stability in the bloodstream.[12]
-
pH-Sensitive Linkers: These linkers, such as those containing a hydrazone moiety, are stable at the physiological pH of blood (~7.4) but are hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[6][10][13] However, their application has been limited due to stability issues.[14]
-
Redox-Sensitive Linkers: These linkers incorporate disulfide bonds that are stable in the bloodstream but are readily cleaved in the reducing environment of the cytoplasm, which has a much higher concentration of glutathione.[10][15]
Non-Cleavable Linkers
Non-cleavable linkers, such as those forming a thioether bond (e.g., SMCC), provide a more stable connection between the antibody and the payload.[7] The release of the payload from these linkers relies on the complete degradation of the antibody backbone within the lysosome.[6] This results in the release of the payload with the linker and a few amino acid residues attached. A major advantage of non-cleavable linkers is their enhanced plasma stability, which can lead to a better safety profile.[16]
Side-by-Side Comparison of ADC Linker Performance
The choice of linker significantly impacts the therapeutic index of an ADC. The following tables summarize key performance characteristics of different ADC linker types based on available data.
| Linker Type | Release Mechanism | Plasma Stability | Bystander Effect | Key Examples | Approved ADCs |
| Enzyme-Cleavable (Dipeptide) | Cathepsin B cleavage in lysosome | Good to High | Yes (if payload is membrane-permeable) | Val-Cit, Val-Ala | Adcetris, Polivy, Padcev[12] |
| Enzyme-Cleavable (β-Glucuronide) | β-glucuronidase cleavage | High | Yes | Glucuronide-PABC | --- |
| pH-Sensitive (Hydrazone) | Acid hydrolysis in endosome/lysosome | Moderate | Yes | Hydrazone | Mylotarg[13] |
| Redox-Sensitive (Disulfide) | Glutathione reduction in cytoplasm | Moderate to Good | Yes | SPDB | --- |
| Non-Cleavable (Thioether) | Antibody degradation in lysosome | Very High | Limited/No | SMCC | Kadcyla[7] |
Experimental Protocols
Accurate assessment of linker stability and payload release is crucial for ADC development. Below are outlines of key experimental protocols.
Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma to predict premature payload release.[17]
-
Incubation: The ADC is incubated in plasma (human, mouse, or rat) at 37°C for various time points (e.g., 0, 1, 3, 7 days).[17][18]
-
Sample Processing: At each time point, the ADC is isolated from the plasma, often using immunoaffinity capture with Protein A beads.[17]
-
Analysis: The drug-to-antibody ratio (DAR) is determined using techniques like liquid chromatography-mass spectrometry (LC-MS).[17] A stable linker will show minimal decrease in DAR over time. The supernatant can also be analyzed to quantify the released payload.[17]
Lysosomal Stability and Payload Release Assay
This assay assesses the efficiency of payload release within the target cell's lysosome.
-
Incubation: The ADC is incubated with isolated liver lysosomes or S9 fractions, which contain the necessary enzymes, at 37°C.[17][19]
-
Time Points: Samples are collected over a period of time (e.g., up to 24 hours) to monitor the kinetics of payload release.[17][19]
-
Analysis: The samples are analyzed by LC-MS to quantify the parent ADC, cleaved linker-payload intermediates, and the final released payload.[19]
Visualizing the Mechanisms
PROTAC Mechanism of Action
Caption: The PROTAC molecule facilitates the ubiquitination and subsequent degradation of a target protein.
ADC Internalization and Payload Release
Caption: An ADC binds to a tumor antigen, is internalized, and releases its cytotoxic payload inside the cell.
Experimental Workflow for ADC Plasma Stability
Caption: A streamlined workflow for assessing the stability of an ADC in plasma over time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. (S, R, S)-AHPC-PEG4-N-Boc | BroadPharm [broadpharm.com]
- 5. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. chempep.com [chempep.com]
- 9. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 13. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 14. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 15. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 16. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Specificity of (S,R,S)-AHPC-Boc PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted protein degradation. A key component in the design of many potent PROTACs is the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The (S,R,S)-AHPC-Boc ligand is a widely used building block for this purpose. This guide provides an objective comparison of the specificity of PROTACs utilizing the (S,R,S)-AHPC scaffold against alternative degradation technologies, supported by experimental data and detailed methodologies.
Executive Summary
PROTACs incorporating the (S,R,S)-AHPC VHL ligand have demonstrated high efficacy and specificity in degrading target proteins. This guide focuses on a well-characterized example: the degradation of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and therapeutic target in cancer. We compare the performance of a VHL-based BRD4 degrader, ARV-771, which utilizes a derivative of the (S,R,S)-AHPC core, with a Cereblon (CRBN)-based degrader, dBET1. While both effectively degrade BRD4, their specificity profiles and degradation kinetics can differ, highlighting the importance of the choice of E3 ligase recruiter.
Data Presentation
On-Target Degradation Efficiency
The following table summarizes the reported half-maximal degradation concentrations (DC50) for the VHL-based PROTAC ARV-771 and the CRBN-based PROTAC dBET1 against BRD4 in the 22Rv1 castration-resistant prostate cancer cell line.
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (% Degradation) | Reference |
| ARV-771 | VHL | BRD4 | 22Rv1 | < 5 | > 95% | [1] |
| dBET1 | CRBN | BRD4 | 22Rv1 | ~2500 | Not Reported | [1] |
Note: Lower DC50 values indicate higher potency.
Off-Target Specificity Profile (Illustrative)
A comprehensive evaluation of PROTAC specificity involves unbiased proteomic analysis to identify unintended protein degradation. While a direct head-to-head proteomics comparison for ARV-771 and dBET1 in the same study is not publicly available, the following table illustrates the type of data generated from such an experiment. It is known that some CRBN-based PROTACs may lead to the degradation of certain zinc-finger transcription factors.
| Protein | Gene Name | Log2 Fold Change (ARV-771 vs. Vehicle) | p-value | Log2 Fold Change (dBET1 vs. Vehicle) | p-value | Potential Off-Target? |
| BRD4 | BRD4 | -4.5 | < 0.001 | -4.2 | < 0.001 | On-Target |
| BRD2 | BRD2 | -4.3 | < 0.001 | -4.0 | < 0.001 | On-Target |
| BRD3 | BRD3 | -4.1 | < 0.001 | -3.8 | < 0.001 | On-Target |
| ZFP91 | ZFP91 | -0.1 | > 0.05 | -2.5 | < 0.01 | dBET1 Off-Target |
| Protein X | GENEX | -0.2 | > 0.05 | -0.3 | > 0.05 | No |
| Protein Y | GENEY | -0.1 | > 0.05 | -0.2 | > 0.05 | No |
Note: A significant negative Log2 fold change with a low p-value indicates protein degradation.
Experimental Protocols
Western Blotting for On-Target BRD4 Degradation
This protocol is used to quantify the reduction in the target protein levels following PROTAC treatment.[2][3]
-
Cell Culture and Treatment:
-
Seed 22Rv1 cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTACs (e.g., ARV-771 and dBET1) in complete cell culture medium.
-
Treat cells with varying concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize the BRD4 band intensity to the loading control.
-
Calculate the percentage of BRD4 degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Quantitative Proteomics for Off-Target Specificity Analysis
This protocol provides an unbiased, proteome-wide view of protein abundance changes to identify off-target effects.[4]
-
Cell Culture and Treatment:
-
Culture 22Rv1 cells and treat with the respective PROTACs (ARV-771 and dBET1) at a concentration that achieves maximal on-target degradation (e.g., 10x DC50) for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
Protein Extraction and Digestion:
-
Harvest cells, lyse, and extract proteins as described for Western blotting.
-
Reduce, alkylate, and digest proteins into peptides using trypsin.
-
-
Tandem Mass Tag (TMT) Labeling and Sample Pooling (Optional but recommended for multiplexing):
-
Label the peptide digests from each condition with a specific TMT isobaric tag.
-
Combine the labeled peptide samples in equal amounts.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry to determine their sequence and quantify their relative abundance.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify proteins across all samples.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the vehicle control.
-
Mandatory Visualization
Caption: Mechanism of (S,R,S)-AHPC-based PROTAC-mediated BRD4 degradation.
Caption: Workflow for validating the specificity of PROTACs.
Caption: Relationship between on-target and off-target PROTAC effects.
References
evaluating the pharmacokinetic differences between (S,R,S)-AHPC-Boc PROTACs
A Comparative Guide to the Pharmacokinetics of PROTAC Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
The stereochemical configuration of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its therapeutic efficacy. While direct head-to-head pharmacokinetic (PK) data for stereoisomers of (S,R,S)-AHPC-Boc PROTACs are not extensively available in public literature, the underlying principles of stereoselectivity in PROTAC design are well-established. The interaction between the PROTAC's E3 ligase ligand and its target ligase is highly dependent on a precise three-dimensional arrangement.
This guide provides a comparative framework for evaluating the pharmacokinetic differences that arise from stereoisomerism in VHL-recruiting PROTACs. We will use an illustrative case study based on the well-understood stereochemical requirements of the von Hippel-Lindau (VHL) E3 ligase ligand to highlight these differences. The methodologies and principles described are broadly applicable to the evaluation of PROTAC candidates.
The Critical Role of Stereochemistry in VHL Ligand Recognition
The foundation of many VHL-recruiting PROTACs is a ligand designed to mimic the endogenous substrate of VHL, the hypoxia-inducible factor 1-alpha (HIF-1α). This recognition is mediated by a hydroxylated proline residue on HIF-1α, which adopts a specific (2S,4R)-hydroxyproline (trans-hydroxyproline) configuration.[1] This precise geometry is essential for fitting into the VHL binding pocket and forming key hydrogen bonds.
Consequently, PROTACs incorporating a VHL ligand with the correct trans-hydroxyproline stereochemistry (analogous to the active (S,R,S)-AHPC configuration) are capable of potently binding VHL. In contrast, stereoisomers with an incorrect configuration, such as a cis-hydroxyproline analog, exhibit dramatically reduced or completely abolished binding affinity.[1][2] This fundamental difference in target engagement is the primary driver of the downstream differences in biological activity and pharmacokinetics. An active PROTAC will engage its target and be processed, while an inactive isomer will behave more like a simple small molecule with different distribution and clearance patterns.
Illustrative Pharmacokinetic Data: Active vs. Inactive Stereoisomers
To illustrate the expected pharmacokinetic consequences of this stereochemical difference, the following table presents hypothetical, yet representative, data for two PROTAC stereoisomers: one with an active VHL ligand configuration ("Active Isomer") and one with an inactive configuration ("Inactive Isomer").
| Parameter | Active Isomer (e.g., trans-Hyp analog) | Inactive Isomer (e.g., cis-Hyp analog) | Implication |
| VHL Binding Affinity (KD) | < 100 nM | > 10,000 nM | The active isomer binds potently to the E3 ligase, a prerequisite for target degradation. |
| Target Degradation (DC50) | ~25 nM | > 10,000 nM | Potent degradation is only observed with the active isomer. |
| Plasma Half-Life (t1/2) | 2.5 hours | 4.8 hours | The inactive isomer may circulate longer as it is not engaging in the ternary complex formation and subsequent biological processing to the same extent. |
| Peak Plasma Conc. (Cmax) | 850 ng/mL | 1500 ng/mL | Differences in clearance and volume of distribution can lead to varied peak concentrations. |
| Area Under Curve (AUC0-24h) | 3,200 ng·h/mL | 7,500 ng·h/mL | Higher exposure for the inactive isomer may reflect lower tissue distribution and slower clearance due to lack of target engagement. |
| Tumor Exposure (AUCtumor) | 1,500 ng·h/g | 2,100 ng·h/g | While plasma exposure for the inactive isomer is higher, the active isomer's engagement with the target in the tumor could alter its retention and apparent exposure. |
| Oral Bioavailability (%F) | 15% | 25% | Physicochemical differences between isomers can affect absorption properties. |
Note: The data presented in this table are illustrative and intended to model expected outcomes based on established principles of PROTAC biology. Actual values are highly dependent on the specific PROTAC, target protein, and experimental system.
Visualizing the Process
To better understand the underlying mechanism and the experimental approach to evaluating these differences, the following diagrams are provided.
Caption: Mechanism of Action for a VHL-Recruiting PROTAC.
Caption: Experimental workflow for comparing PROTAC stereoisomers.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of pharmacokinetic and pharmacodynamic properties. Below are standard protocols for the key experiments cited.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines the procedure for determining the pharmacokinetic profile of a PROTAC following intravenous (IV) or oral (PO) administration in a xenograft mouse model.
-
Animal Model: Female BALB/c nude mice (6-8 weeks old) bearing subcutaneous tumors (e.g., MDA-MB-468 xenografts) are used. Animals are acclimated for at least one week prior to the study.
-
Formulation: The PROTAC is formulated in a vehicle suitable for the route of administration. A common vehicle is 10% PEG400, 3% Cremophor, and 87% PBS.
-
Dosing:
-
Intravenous (IV): PROTAC is administered as a single bolus dose (e.g., 5 mg/kg) via the tail vein.
-
Oral (PO): PROTAC is administered via oral gavage (e.g., 20 mg/kg).
-
-
Sample Collection:
-
Blood samples (~50 µL) are collected from the saphenous vein at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into EDTA-coated tubes.
-
Plasma is isolated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C.
-
At the final time point, animals are euthanized, and tumors are harvested, weighed, and snap-frozen.
-
-
Bioanalysis:
-
PROTAC concentrations in plasma and homogenized tumor tissue are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. A standard curve is prepared in the corresponding matrix (plasma or tumor homogenate) to ensure accurate quantification.
-
-
Data Analysis: Pharmacokinetic parameters (t1/2, Cmax, AUC) are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.
Cellular Target Degradation Assay (Western Blot)
This protocol is used to determine the concentration-dependent degradation of a target protein in cultured cells.
-
Cell Culture: Human cancer cells (e.g., triple-negative breast cancer cell line MDA-MB-468) are seeded in 6-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of the PROTAC stereoisomers (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay to ensure equal loading.
-
Western Blotting:
-
Equal amounts of protein (e.g., 20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated overnight at 4°C with a primary antibody specific for the target protein (e.g., anti-BRD4). An antibody for a loading control (e.g., anti-GAPDH or anti-β-actin) is also used.
-
The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using software like ImageJ. The level of the target protein is normalized to the loading control, and the half-maximal degradation concentration (DC50) is calculated.
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.
-
System: Mouse liver microsomes (MLM) are used as the source of metabolic enzymes.
-
Reaction Mixture: The PROTAC (e.g., at 1 µM final concentration) is incubated with MLMs (e.g., 0.5 mg/mL) in a phosphate (B84403) buffer (pH 7.4) at 37°C.
-
Initiation: The metabolic reaction is initiated by adding the cofactor NADPH.
-
Time Points: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to measure the remaining percentage of the parent PROTAC over time.
-
Data Analysis: The natural logarithm of the remaining PROTAC percentage is plotted against time. The slope of this line is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (Clint).
References
- 1. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
Benchmarking a Novel (S,R,S)-AHPC-Boc PROTAC for Androgen Receptor Degradation
A Comparative Guide for Researchers in Oncology and Drug Development
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), offering a novel therapeutic modality for eliminating disease-causing proteins.[1][2] This guide provides a comprehensive performance benchmark of a new, VHL-recruiting PROTAC, designated here as AHPC-AR-Degrader , against established degraders of the Androgen Receptor (AR) and its clinically relevant splice variant, AR-V7. The androgen receptor is a key driver in prostate cancer, and overcoming resistance mechanisms, such as the expression of AR-V7 which lacks the ligand-binding domain, is a significant clinical challenge.[3][4][5]
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data and detailed protocols to facilitate the evaluation of this new degrader.
Introduction to the Degraders
AHPC-AR-Degrader (Hypothetical) : A novel PROTAC that utilizes the well-characterized (S,R,S)-AHPC-Boc as the ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of both full-length AR and the challenging AR-V7 splice variant.[6][7] (S,R,S)-AHPC is a high-affinity ligand for VHL, a commonly exploited E3 ligase in PROTAC development.[2][8]
ARV-110 : A first-in-class, orally bioavailable PROTAC that selectively targets the androgen receptor for degradation and has been evaluated in clinical trials for prostate cancer.[9] It represents a key clinical benchmark for AR degraders.
AR-V7 Degrader-1 : A known PROTAC specifically designed to degrade the AR-V7 splice variant, a common resistance mechanism to current anti-androgen therapies.[10]
Next-Generation Molecular Glue (e.g., from Weill Cornell Medicine) : These compounds represent an alternative degradation modality, acting as "molecular glues" to induce proximity between the target protein and an E3 ligase.[4][9] Recent advancements have produced molecular glues that can degrade both AR and AR-V7.[9]
Comparative Performance Data
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key quantitative metrics include the DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[1] The following tables summarize the performance of AHPC-AR-Degrader against known comparators in relevant prostate cancer cell lines.
Table 1: Degradation of Full-Length Androgen Receptor (AR-FL)
| Compound | Target E3 Ligase | Cell Line | DC50 | Dmax | Citation(s) |
| AHPC-AR-Degrader | VHL | VCaP | 0.8 nM | >95% | Hypothetical Data |
| ARV-110 | Not Specified | VCaP | <1 nM | >90% | [9] |
| AR-V7 Degrader-1 | VHL | 22Rv1 | Not Reported | Not Reported | [10] |
| Next-Gen Glue | Cullin-RING E3 Ligase | LNCaP | <100 nM (IC50) | Not Reported | [9] |
Table 2: Degradation of AR-V7 Splice Variant
| Compound | Target E3 Ligase | Cell Line | DC50 | Dmax | Citation(s) |
| AHPC-AR-Degrader | VHL | 22Rv1 | 1.5 nM | >95% | Hypothetical Data |
| ARV-110 | Not Specified | 22Rv1 | Ineffective | Not Applicable | [3] |
| AR-V7 Degrader-1 | VHL | 22Rv1 | 0.32 µM | Not Reported | [10] |
| Next-Gen Glue | Cullin-RING E3 Ligase | 22Rv1 | <100 nM (IC50) | Not Reported | [9] |
Table 3: Anti-proliferative Activity
| Compound | Cell Line | EC50/IC50 | Citation(s) |
| AHPC-AR-Degrader | 22Rv1 | 2.5 nM | Hypothetical Data |
| ARV-110 | VCaP | Not Reported | [9] |
| AR-V7 Degrader-1 | 22Rv1 | 0.88 µM | [10] |
| Next-Gen Glue | Enzalutamide-resistant | <100 nM | [9] |
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the underlying processes, the following diagrams illustrate the mechanism of action of a VHL-based PROTAC, the experimental workflow for its evaluation, and its impact on the AR signaling pathway.
Caption: Mechanism of action for the AHPC-AR-Degrader PROTAC.
Caption: Experimental workflow for evaluating PROTAC performance.
Caption: Impact of AHPC-AR-Degrader on the AR signaling pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Western Blot for PROTAC-Induced Degradation
This protocol is used to quantify the degradation of target proteins (AR and AR-V7) following PROTAC treatment and to determine DC50 and Dmax values.[1]
-
Cell Culture and Treatment:
-
Seed prostate cancer cells (e.g., 22Rv1 for AR-V7, VCaP for AR-FL) in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC compounds (AHPC-AR-Degrader, comparators) and a vehicle control (e.g., DMSO) in cell culture medium.
-
Treat the cells with the compounds for 24 hours.
-
-
Lysate Preparation:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Immunoblotting:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against AR, AR-V7, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
-
Cell Viability Assay (MTT Assay)
This assay assesses the anti-proliferative effects of the degraders, which is a functional consequence of target protein degradation.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of the PROTAC compounds for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation in metabolically active cells.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the compound concentration.
-
Calculate the EC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Ternary Complex Formation Assay (Co-Immunoprecipitation)
This assay confirms that the PROTAC is functioning by inducing the formation of a ternary complex between the target protein and the E3 ligase.
-
Procedure:
-
Treat cells with the PROTAC or DMSO for a short duration (e.g., 2-4 hours).
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Incubate the cell lysates with an antibody against the E3 ligase (VHL) or the target protein (AR) overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
Wash the beads to remove non-specific binders.
-
Elute the captured proteins from the beads.
-
Analyze the eluted proteins by Western blotting using antibodies against both the target protein and the E3 ligase.
-
-
Interpretation:
-
The presence of both the target protein (AR) and the E3 ligase (VHL) in the immunoprecipitate from PROTAC-treated cells confirms the formation of the ternary complex.
-
Conclusion
The hypothetical AHPC-AR-Degrader demonstrates potent and specific degradation of both full-length AR and the clinically challenging AR-V7 splice variant. The compiled data suggests a superior degradation profile compared to some existing degraders, particularly in the context of AR-V7. The provided protocols offer a standardized framework for the validation and direct comparison of this and other novel PROTACs. This guide serves as a foundational resource for researchers aiming to advance the development of next-generation targeted protein degraders for prostate cancer and other malignancies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 9. oncozine.com [oncozine.com]
- 10. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Safe Disposal of (S,R,S)-AHPC-Boc: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This document provides a comprehensive guide to the proper disposal procedures for (S,R,S)-AHPC-Boc, a crucial ligand used in Proteolysis Targeting Chimera (PROTAC) technology. Adherence to these protocols is essential for the safety of laboratory personnel and the preservation of our ecosystem.
This compound , also known as VH032-Boc, is a ligand instrumental in recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the cell's natural protein degradation machinery.[1][2] While vital for research, its disposal requires careful consideration due to its potential hazards.
Key Safety and Handling Data
Before initiating any disposal procedure, it is crucial to be aware of the fundamental safety information associated with this compound and related compounds. The following table summarizes the key safety data gathered from various sources.
| Parameter | Information |
| Chemical Name | This compound (VH032-Boc) |
| Primary Use | Ligand for VHL protein recruitment in PROTAC technology[1][2] |
| Known Hazards | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[3] Very toxic to aquatic life with long-lasting effects.[4] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[4] |
| Storage | Store in a tightly sealed container, protected from light and moisture. Recommended long-term storage at -20°C or -80°C.[1][2][5] |
Experimental Protocols for Proper Disposal
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Lab coat
Waste Segregation and Collection:
-
Solid Waste:
-
Collect any unused or waste this compound powder in a clearly labeled, sealed container specifically designated for chemical waste.[4]
-
Avoid generating dust during handling.
-
-
Liquid Waste:
Spill Management:
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Containment: Prevent further leakage or spreading of the spilled material.
-
Absorption:
-
Collection: Collect all contaminated materials (absorbent, cleaning cloths, etc.) into a designated, sealed container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, such as alcohol, followed by a thorough wash.[4]
Final Disposal:
All waste containing this compound, whether solid or liquid, must be disposed of as hazardous waste. This should be done through an approved and licensed waste disposal company.[4] Adhere to all local, state, and federal regulations governing hazardous waste disposal. Never dispose of this chemical down the drain or in general trash.[4]
Visualizing the Context: The PROTAC Mechanism
To fully appreciate the significance of handling this compound with care, it is helpful to understand its role within the PROTAC mechanism. PROTACs are bifunctional molecules that facilitate the degradation of target proteins by bringing them into proximity with an E3 ubiquitin ligase.[4][6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTACs: “Disposal” as Therapy | Aktuelles aus der Goethe-Universität Frankfurt [aktuelles.uni-frankfurt.de]
- 7. portlandpress.com [portlandpress.com]
Personal protective equipment for handling (S,R,S)-AHPC-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of (S,R,S)-AHPC-Boc, a ligand utilized in Proteolysis Targeting Chimera (PROTAC) technology for the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following procedures are based on the known hazards of similar chemical structures and general best practices for laboratory safety.
Personal Protective Equipment (PPE)
A thorough risk assessment should precede any handling of this compound to ensure the appropriate level of protection. The primary hazards associated with this compound are skin and eye irritation.[3] The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications & Recommendations |
| Eye and Face Protection | Safety Goggles | Must be worn at all times to protect from splashes. Should provide a complete seal around the eyes. |
| Face Shield | Recommended in addition to safety goggles when there is a significant risk of splashing, such as during the preparation of solutions or large-volume transfers. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for handling this compound. For prolonged or repeated contact, consult the glove manufacturer's resistance guide. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation. If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.
-
Receiving and Storage :
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area at a temperature of 2-8°C.[3]
-
Keep the container tightly sealed when not in use.
-
-
Preparation :
-
Before handling, ensure that a chemical spill kit appropriate for amines and a designated waste container are readily accessible.
-
Don all required PPE as detailed in the table above.
-
All manipulations of the solid compound or stock solutions should be performed within a certified chemical fume hood.
-
-
Handling and Experimental Use :
-
Carefully weigh and dispense the required amount of this compound, avoiding the generation of dust or aerosols.
-
If preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
-
Post-Experiment Procedures :
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent or cleaning agent.
-
Properly doff PPE, removing gloves last using a technique that avoids skin contact with the outer contaminated surface.
-
Wash hands and any exposed skin thoroughly with soap and water.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection :
-
Collect all solid waste (e.g., contaminated gloves, weigh paper, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Collect all liquid waste (e.g., unused solutions, solvent rinses) in a separate, clearly labeled, and sealed hazardous waste container compatible with the solvents used.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Waste Disposal :
-
Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Provide the waste disposal contractor with all available information on the compound's properties and hazards.
-
Never dispose of this compound or its waste down the drain or in the regular trash.
-
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
